1-Fluoro-4-nitronaphthalene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94705. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDSBUCGMJBTNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294139 | |
| Record name | 1-fluoro-4-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341-92-4 | |
| Record name | 341-92-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94705 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-fluoro-4-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50294139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoro-4-nitronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Fluoro-4-nitronaphthalene
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways to 1-Fluoro-4-nitronaphthalene, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Intended for researchers, scientists, and professionals in drug development, this document delves into the core synthetic strategies, emphasizing the mechanistic rationale behind experimental choices and providing detailed, actionable protocols. We will explore the classical Balz-Schiemann reaction and modern Nucleophilic Aromatic Substitution (SNAr) approaches, offering a comparative analysis to guide methodology selection. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound is a valuable bifunctional molecule, incorporating both a nitro group and a fluorine atom on a naphthalene scaffold. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the naphthalene ring system, making it a versatile precursor for a variety of chemical transformations. The presence of the fluorine atom is of particular interest in medicinal chemistry, as its incorporation into bioactive molecules can enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic properties.[1] Consequently, robust and efficient synthetic routes to this compound are of paramount importance for advancing research and development in multiple scientific domains.
Synthesis of the Key Precursor: 4-Nitro-1-naphthylamine
A common and critical precursor for the synthesis of this compound, particularly via the Balz-Schiemann reaction, is 4-nitro-1-naphthylamine. Its synthesis is a two-step process starting from naphthalene.
Step 1: Nitration of Naphthalene to 1-Nitronaphthalene
The direct nitration of naphthalene is a well-established electrophilic aromatic substitution reaction. The regioselectivity of this reaction is highly dependent on the reaction conditions, but typically yields 1-nitronaphthalene as the major product.[2]
Experimental Protocol: Synthesis of 1-Nitronaphthalene [3]
-
Materials: Naphthalene (128 g), 60% Nitric Acid (103 g), 80% Sulfuric Acid (300 g).
-
Procedure:
-
To a mixture of 60% nitric acid and 80% sulfuric acid, add naphthalene (128 g).
-
Stir the reaction mixture for 6 hours at 50°C.
-
Increase the temperature to 60°C and stir for an additional hour.
-
Cool the mixture. The crude 1-nitronaphthalene will solidify and float on the surface of the acid.
-
Separate the crude product and wash it several times with boiling water to remove residual acids and any unreacted naphthalene.
-
The washed product can be further purified by recrystallization from a suitable solvent like ethanol to yield yellow, glistening crystals.
-
-
Yield: This method can achieve a yield of approximately 95% of 1-nitronaphthalene.[3]
Step 2: Amination of 1-Nitronaphthalene to 4-Nitro-1-naphthylamine
The conversion of 1-nitronaphthalene to 4-nitro-1-naphthylamine can be achieved through a nucleophilic substitution reaction.
Experimental Protocol: Synthesis of 4-Nitro-1-naphthylamine
-
Materials: 1-Nitronaphthalene, Hydroxylamine Hydrochloride, Potassium Hydroxide, Ethanol, Methanol.
-
Procedure:
-
Dissolve 1-nitronaphthalene and powdered hydroxylamine hydrochloride in 95% ethanol and warm the solution to 50-60°C.
-
With vigorous stirring, gradually add a solution of potassium hydroxide in methanol over a period of 1 hour.
-
Continue stirring for an additional hour.
-
Pour the warm mixture slowly into ice water.
-
Collect the crude product by filtration and wash thoroughly with water.
-
Recrystallize the crude product from 95% ethanol to obtain orange needles of 4-nitro-1-naphthylamine.
-
-
Yield: This procedure can provide a yield of 55-60%.
Pathway I: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classical and widely used method for the introduction of fluorine into an aromatic ring.[4] The reaction proceeds via the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.
Mechanism and Rationale
The reaction is initiated by the diazotization of 4-nitro-1-naphthylamine with nitrous acid, typically generated in situ from sodium nitrite and a strong acid, in the presence of fluoroboric acid (HBF₄).[5] This forms the 4-nitro-1-naphthalenediazonium tetrafluoroborate salt. This salt is often stable enough to be isolated. The subsequent step involves the thermal decomposition of the dried diazonium salt, which proceeds through a unimolecular decomposition to generate an aryl cation, nitrogen gas, and a tetrafluoroborate anion. The aryl cation is then attacked by the fluoride from the tetrafluoroborate anion to yield the desired this compound.
The choice of fluoroboric acid is critical as the tetrafluoroborate anion is a poor nucleophile, which prevents premature substitution reactions and allows for the isolation of the diazonium salt. The thermal decomposition step is often the most critical and potentially hazardous part of the synthesis, as diazonium salts can be explosive when dry.[6] Therefore, the decomposition is typically carried out in small batches or in a high-boiling inert solvent to control the reaction rate and temperature.
Experimental Protocol
-
Materials: 4-Nitro-1-naphthylamine, Sodium Nitrite (NaNO₂), Fluoroboric Acid (HBF₄), Diethyl ether.
-
Procedure:
-
Diazotization: Dissolve 4-nitro-1-naphthylamine in an aqueous solution of fluoroboric acid at a low temperature (0-5°C). Slowly add an aqueous solution of sodium nitrite while vigorously stirring and maintaining the low temperature. The 4-nitro-1-naphthalenediazonium tetrafluoroborate salt will precipitate out of the solution.
-
Isolation: Isolate the precipitated diazonium salt by filtration. Wash the salt with cold diethyl ether to remove any unreacted starting material and byproducts.
-
Drying: Carefully dry the isolated diazonium salt under vacuum at a low temperature. Caution: Dry diazonium salts are potentially explosive and should be handled with extreme care.
-
Thermal Decomposition: Gently heat the dry 4-nitro-1-naphthalenediazonium tetrafluoroborate salt in an inert, high-boiling solvent (e.g., decane or dichlorobenzene) or carefully as a solid in small portions until the evolution of nitrogen gas ceases.
-
Purification: The resulting this compound can be purified by distillation under reduced pressure or by column chromatography.
-
-
Yield: The yields for the synthesis of fluoronitronaphthalenes via this method are reported to be in the range of 10-15%.[7]
Caption: Balz-Schiemann pathway for this compound synthesis.
Pathway II: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers an alternative and often more scalable approach to the synthesis of this compound. This pathway relies on the displacement of a suitable leaving group from a nitronaphthalene precursor by a fluoride ion. The presence of the electron-withdrawing nitro group is crucial for activating the naphthalene ring towards nucleophilic attack.
From 1-Chloro-4-nitronaphthalene
A common SNAr strategy involves the reaction of 1-chloro-4-nitronaphthalene with a fluoride source.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic fluoride ion attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the ortho- and para-nitro group. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the fluorinated product.
The choice of fluoride source and reaction conditions is critical for the success of this reaction. Anhydrous potassium fluoride (KF) is a common and cost-effective fluoride source. However, its low solubility in organic solvents often necessitates the use of aprotic polar solvents (e.g., DMF, DMSO, sulfolane) and high reaction temperatures. To enhance the reactivity of the fluoride ion, a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, can be employed.[8] The phase-transfer catalyst facilitates the transfer of the fluoride ion from the solid phase to the organic phase, where the reaction occurs.
-
Materials: 1-Chloro-4-nitronaphthalene, Anhydrous Potassium Fluoride (KF), Phase-transfer catalyst (e.g., tetrabutylammonium bromide), Aprotic polar solvent (e.g., sulfolane).
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a condenser, add 1-chloro-4-nitronaphthalene, anhydrous potassium fluoride, and the phase-transfer catalyst to the aprotic polar solvent.
-
Heat the reaction mixture to a high temperature (typically 150-220°C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
From 1,4-Dinitronaphthalene
Another potential SNAr route involves the displacement of a nitro group from 1,4-dinitronaphthalene with a fluoride ion.
Similar to the displacement of a chloride, a nitro group can also act as a leaving group in SNAr reactions, especially when the aromatic ring is highly activated by other electron-withdrawing groups. The mechanism is analogous to the one described for the chloro-substituted precursor, involving the formation of a Meisenheimer complex followed by the elimination of the nitrite ion. This approach can be advantageous if 1,4-dinitronaphthalene is more readily available or cost-effective than the corresponding chloro-derivative.
-
Materials: 1,4-Dinitronaphthalene, Anhydrous Potassium Fluoride (KF), Phase-transfer catalyst, Aprotic polar solvent.
-
Procedure:
-
The procedure is similar to the one described for 1-chloro-4-nitronaphthalene.
-
Combine 1,4-dinitronaphthalene, anhydrous potassium fluoride, and a phase-transfer catalyst in an aprotic polar solvent.
-
Heat the mixture at an elevated temperature while monitoring the reaction progress.
-
After the reaction is complete, perform an aqueous workup and extract the product.
-
Purify the final product using standard techniques.
-
Caption: Nucleophilic Aromatic Substitution (SNAr) pathways to this compound.
Comparative Analysis of Synthesis Pathways
The choice of the most suitable synthetic pathway for this compound depends on several factors, including the desired scale of production, available starting materials, safety considerations, and required purity of the final product.
| Parameter | Balz-Schiemann Reaction | SNAr from 1-Chloro-4-nitronaphthalene | SNAr from 1,4-Dinitronaphthalene |
| Starting Material | 4-Nitro-1-naphthylamine | 1-Chloro-4-nitronaphthalene | 1,4-Dinitronaphthalene |
| Key Reagents | NaNO₂, HBF₄ | KF, Phase-Transfer Catalyst | KF, Phase-Transfer Catalyst |
| Reaction Conditions | Low temperature diazotization, high temperature decomposition | High temperature (150-220°C) | High temperature |
| Typical Yield | 10-15%[7] | Generally moderate to high | Potentially moderate to high |
| Advantages | - Well-established method- Good for small-scale synthesis | - Often higher yielding- More amenable to large-scale production- Avoids handling of explosive diazonium salts | - Utilizes a potentially more accessible starting material |
| Disadvantages | - Low yields- Use of potentially explosive diazonium salts- Safety concerns with thermal decomposition | - Requires high temperatures- May require specialized solvents and catalysts | - Nitro group is a less common leaving group than halogens- Potential for side reactions |
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways: the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution. The Balz-Schiemann reaction, while classical, is often limited by lower yields and the handling of potentially hazardous diazonium intermediates, making it more suitable for laboratory-scale synthesis. In contrast, SNAr reactions, particularly from 1-chloro-4-nitronaphthalene, offer a more scalable and potentially higher-yielding alternative, which is often preferred in industrial settings. The choice between these methods will ultimately be dictated by the specific requirements of the synthesis, including scale, cost, safety, and available resources. Further research into milder and more efficient catalytic systems for both pathways continues to be an active area of investigation, promising to enhance the accessibility of this important synthetic building block.
References
- 1. benchchem.com [benchchem.com]
- 2. scitepress.org [scitepress.org]
- 3. prepchem.com [prepchem.com]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Preparation of fluoronitronaphthalenes via a modified Schiemann reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to 1-Fluoro-4-nitronaphthalene (CAS: 341-92-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword
1-Fluoro-4-nitronaphthalene is a substituted aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique electronic properties, stemming from the presence of both a fluorine atom and a nitro group on the naphthalene scaffold, render it a versatile intermediate for the construction of complex molecular architectures.[1][2] This guide provides a comprehensive overview of its core properties, reactivity, synthesis, and applications, designed to equip researchers with the technical knowledge required for its effective utilization.
Core Physicochemical & Structural Properties
This compound typically presents as a yellow crystalline solid.[2] The molecule's identity is unequivocally established by its unique CAS number, 341-92-4. A summary of its fundamental properties is provided below.
| Property | Value | Source(s) |
| CAS Number | 341-92-4 | [3] |
| Molecular Formula | C₁₀H₆FNO₂ | [2][3] |
| Molecular Weight | 191.16 g/mol | [3] |
| Appearance | Yellow Solid | [2] |
| Melting Point | 80 °C | [4] |
| Boiling Point | 314.6 °C at 760 mmHg | [4] |
| Density | 1.4 g/cm³ | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [5][6] |
| InChIKey | XVDSBUCGMJBTNO-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization
Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom significantly influence the chemical shifts of the aromatic protons and carbons, providing a distinct spectral fingerprint.
| Technique | Key Features & Expected Values |
| ¹H NMR | The spectrum will exhibit complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the nitrated ring are expected to be shifted further downfield due to the strong deshielding effect of the -NO₂ group. |
| ¹³C NMR | Aromatic carbons will appear in the δ 110-160 ppm range. The carbon bearing the fluorine atom will show a large one-bond coupling constant (¹JC-F), and its chemical shift will be significantly affected. The carbon attached to the nitro group will also be distinctly shifted. |
| ¹⁹F NMR | A key technique for fluorinated compounds, ¹⁹F NMR will show a singlet or a complex multiplet, providing direct evidence of fluorine incorporation. |
| IR Spectroscopy | Characteristic absorption bands are expected for: • Asymmetric & Symmetric N-O stretching (nitro group): ~1520 cm⁻¹ and ~1340 cm⁻¹ • C-F stretching: ~1200-1000 cm⁻¹ • Aromatic C=C stretching: ~1600-1450 cm⁻¹ • Aromatic C-H stretching: >3000 cm⁻¹ |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z 191. Fragmentation patterns will likely involve the loss of the nitro group (-NO₂) and subsequent rearrangements of the naphthalene core.[7] |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the electronic interplay of its substituents. The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SₙAr) .
The fluorine atom serves as an excellent leaving group in SₙAr reactions. The strong electron-withdrawing effect of the nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex), which is the rate-determining step of the reaction.[8][9] This makes the C1 position highly susceptible to attack by a wide range of nucleophiles.
Caption: Fig 1. Generalized SₙAr Workflow.
Exemplary Protocol: Reduction to 4-Fluoro-1-aminonaphthalene
A common and highly useful transformation of this compound is the reduction of the nitro group to an amine. This product, 4-Fluoro-1-aminonaphthalene, is a valuable building block for synthesizing dyes and pharmacologically active molecules.
Objective: To reduce the nitro group of this compound to an amine via catalytic hydrogenation.[10]
Materials:
-
This compound (1.0 g)
-
Ethyl acetate (EtOAc, 40 mL)
-
10% Palladium on activated charcoal (Pd/C, 0.3 g)
-
Celite
-
Hydrogen gas (H₂)
-
Hydrogenation flask and apparatus
Step-by-Step Procedure: [10]
-
Preparation: In a hydrogenation flask, dissolve 1.0 g of this compound in 20 mL of EtOAc.
-
Catalyst Addition: Carefully add 0.3 g of 10% Pd/C to the solution.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas and then pressurize to 50 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 5 hours. Monitor the hydrogen pressure; if it drops due to consumption, repressurize back to 50 psi as needed. The reaction is complete when hydrogen uptake ceases.
-
Workup: Depressurize the flask. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the Celite pad with an additional 20 mL of EtOAc to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate the solution under reduced pressure to yield the final product, 4-Fluoro-1-aminonaphthalene.
Synthesis Pathway
While several synthetic routes can be envisioned, a prevalent method for preparing nitronaphthalene derivatives involves the direct nitration of the parent naphthalene system. The synthesis of this compound would logically proceed via the nitration of 1-Fluoronaphthalene. The regioselectivity is directed by the fluorine substituent.
Caption: Fig 2. Plausible Synthesis via Nitration.
This reaction is analogous to the well-established nitration of naphthalene itself, where a mixture of nitric and sulfuric acid is used to generate the nitronium ion (NO₂⁺) electrophile.[11]
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile chemical intermediate.[1] Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it a powerful tool for building molecular complexity.
-
Scaffold for Medicinal Chemistry: The fluoronitronaphthalene core can be elaborated through SₙAr reactions at the C1 position and transformations of the nitro group at the C4 position. This allows for the systematic exploration of chemical space around the naphthalene scaffold.
-
Introduction of Fluorine: Fluorine is a bioisostere of hydrogen but with vastly different electronic properties. Incorporating fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles.
-
Precursor to Amines: As demonstrated in the protocol above, the nitro group is readily converted to an amine, which is a key functional group for introducing further diversity, for example, through amide bond formation, reductive amination, or diazotization reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 341-92-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C10H6FNO2 | CID 261764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 350-46-9 CAS | 1-FLUORO-4-NITROBENZENE | Laboratory Chemicals | Article No. 3858D [lobachemie.com]
- 6. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]
- 7. PubChemLite - this compound (C10H6FNO2) [pubchemlite.lcsb.uni.lu]
- 8. youtube.com [youtube.com]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis routes of this compound [benchchem.com]
- 11. prepchem.com [prepchem.com]
An In-depth Technical Guide to 1-Fluoro-4-nitronaphthalene: Structure, Properties, and Applications
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Fluoro-4-nitronaphthalene, a key chemical intermediate in organic synthesis. The document details its molecular structure, chemical formula, and physicochemical properties. It further explores its synthesis, reactivity, and significant applications, particularly within the realms of medicinal chemistry and drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering in-depth, field-proven insights and practical methodologies.
Introduction
This compound is a substituted aromatic compound featuring a naphthalene core. The strategic placement of a fluorine atom and a nitro group on the naphthalene ring system imparts unique chemical properties that make it a valuable building block in organic synthesis. The naphthalene scaffold itself is a prevalent feature in many biologically active compounds and approved therapeutics, including propranolol, naproxen, and duloxetine.[1] The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2][3] Consequently, this compound serves as a crucial synthon for the development of novel pharmaceuticals and advanced materials.[4]
Molecular Structure and Formula
The structural characteristics of this compound are fundamental to understanding its reactivity and utility.
The molecule consists of a bicyclic aromatic naphthalene system. A fluorine atom is attached at the C1 position, and a nitro group (NO₂) is attached at the C4 position. The strong electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring, which is a key factor in its chemical reactivity.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are critical for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 341-92-4 | [5] |
| Appearance | Yellow needles or solid | [8] (analogy) |
| Melting Point | 80 °C | [9] |
| Boiling Point | 314.6°C at 760 mmHg | [9] |
| Density | 1.4 ± 0.1 g/cm³ | [9] |
| Flash Point | 144.1 ± 20.9 °C | [9] |
| Solubility | Insoluble in water | [10] (analogy) |
| XLogP3 | 2.9 | [9] |
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The specific coupling patterns are influenced by both proton-proton and proton-fluorine interactions.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the ten carbon atoms of the naphthalene ring, with their chemical shifts influenced by the attached fluorine and nitro groups.
-
¹⁹F NMR: The fluorine NMR spectrum provides a direct method for observing the fluorine environment. For similar compounds like 1-fluoro-4-nitrobenzene, a single resonance is expected.[11]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 191, corresponding to the molecular weight of the compound.[5][7]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-F bond, the aromatic C-H bonds, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around 1520 and 1340 cm⁻¹).
Synthesis and Reactivity
Synthesis
While specific, detailed synthetic procedures for this compound are not abundant in readily available literature, a common approach for preparing similar fluoronitroaromatic compounds is through a modified Schiemann reaction.[12] This involves the diazotization of a corresponding nitroamine followed by decomposition of the resulting diazonium fluoborate salt. An alternative conceptual pathway could involve the nitration of 1-fluoronaphthalene.
A general procedure for the synthesis of fluoronaphthalenes from naphthylamine involves diazotization followed by a substitution reaction with fluoroboric acid and subsequent thermal decomposition.[13]
Reactivity
The reactivity of this compound is dominated by the electronic effects of its substituents. The nitro group is a powerful electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SₙAr) .
In SₙAr reactions, the fluorine atom at the C1 position acts as a good leaving group. The nitro group at the C4 position effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby facilitating the substitution. This makes this compound an excellent substrate for reactions with various nucleophiles (e.g., amines, alkoxides, thiols), allowing for the introduction of diverse functional groups at the C1 position.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SₙAr).
Applications in Research and Drug Development
This compound is a versatile intermediate in the synthesis of complex organic molecules. Its ability to undergo SₙAr reactions makes it a valuable precursor for creating a wide range of substituted naphthalene derivatives.
-
Pharmaceutical Synthesis: The naphthalene core is a key structural motif in many FDA-approved drugs.[1] Compounds like this compound are crucial starting materials for synthesizing drug candidates. For instance, the related compound 1-fluoronaphthalene is a key starting material in the synthesis of duloxetine, an antidepressant.[10] The fluoro and nitro functionalities provide handles for further chemical modifications to build complex molecular architectures.
-
Agrochemicals and Materials Science: The reactivity of this compound also makes it useful in the development of new agrochemicals and advanced materials where specific substitution patterns on a naphthalene core are desired.[4][14]
Exemplary Experimental Protocol: Reduction of the Nitro Group
A common follow-up reaction for nitroaromatic compounds is the reduction of the nitro group to an amine. This amine can then be used in a wide array of subsequent chemical transformations. The following protocol describes the reduction of this compound to 4-Fluoro-1-aminonaphthalene.
Objective: To synthesize 4-Fluoro-1-aminonaphthalene via catalytic hydrogenation of this compound.
Materials:
-
This compound (1 g)
-
Ethyl acetate (EtOAc), 40 mL
-
10% Palladium on activated charcoal (Pd/C), 0.3 g
-
Celite
-
Hydrogenation flask and hydrogen source (e.g., Parr hydrogenator)
Procedure:
-
Dissolve this compound (1 g) in ethyl acetate (20 mL) in a hydrogenation flask.[6]
-
Carefully add 10% Palladium on charcoal (0.3 g) to the solution.[6]
-
Seal the flask and connect it to a hydrogenator.
-
Pressurize the reaction vessel with hydrogen to 50 psi.[6]
-
Stir the reaction mixture vigorously for 5 hours. Monitor the hydrogen pressure; if it drops, repressurize to 50 psi.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional ethyl acetate (20 mL).[6]
-
Combine the filtrates and concentrate the solution under reduced pressure (rotary evaporation).
-
Dry the resulting solid under vacuum to yield the final product, 4-Fluoro-1-aminonaphthalene.[6]
-
Characterize the product using NMR, IR, and mass spectrometry to confirm its identity and purity.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always use personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.[15][16]
-
First Aid Measures:
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]
Conclusion
This compound is a strategically important chemical intermediate. Its molecular structure, characterized by an electron-deficient naphthalene ring, makes it an ideal substrate for nucleophilic aromatic substitution reactions. This reactivity profile, combined with the beneficial properties often imparted by fluorine in bioactive molecules, establishes this compound as a valuable building block for professionals in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and effective utilization in research and development.
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C10H6FNO2 | CID 261764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. PubChemLite - this compound (C10H6FNO2) [pubchemlite.lcsb.uni.lu]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. echemi.com [echemi.com]
- 10. Applications of 1-Fluoronaphthalene_Chemicalbook [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Preparation of fluoronitronaphthalenes via a modified Schiemann reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. 1-Fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 14. Cas 5385-52-4,1-fluoro-2-nitronaphthalene | lookchem [lookchem.com]
- 15. Page loading... [wap.guidechem.com]
- 16. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-Fluoro-4-nitronaphthalene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Naphthalene Scaffold
1-Fluoro-4-nitronaphthalene is a bifunctional aromatic compound that marries the unique electronic properties of a fluorinated naphthalene core with the versatile reactivity of a nitro group. The strategic placement of the fluorine atom and the nitro group on the naphthalene ring system imparts a distinct chemical personality to the molecule, making it a valuable intermediate in synthetic chemistry.[1]
The presence of fluorine, the most electronegative element, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This has made fluorinated motifs highly sought after in drug discovery. The nitro group, a strong electron-withdrawing group, not only influences the electronic landscape of the aromatic system but also serves as a versatile functional handle for a variety of chemical transformations, most notably reduction to an amino group or participation in nucleophilic aromatic substitution reactions.
This guide aims to provide researchers with the critical information needed to effectively utilize this compound in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
This compound is a yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 341-92-4 | [3] |
| Molecular Formula | C₁₀H₆FNO₂ | [3] |
| Molecular Weight | 191.16 g/mol | [3] |
| Appearance | Yellow solid | [1] |
| Melting Point | 80 °C | [4] |
| Boiling Point | 314.6 °C at 760 mmHg | [4] |
| Solubility | Insoluble in water. Generally soluble in non-polar and moderately polar organic solvents such as hexane, benzene, and ether.[5][6] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and product characterization.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorptions corresponding to the nitro group and the C-F bond. Key peaks include:
-
~1520-1570 cm⁻¹ and ~1345-1385 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.[7][8]
-
~1000-1400 cm⁻¹: Absorption due to the C-F stretching vibration.[7]
-
~3000-3100 cm⁻¹: C-H stretching vibrations of the aromatic ring.[9]
-
~1600 and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic naphthalene ring.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will display signals in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nitro group and the electronegative fluorine atom will cause downfield shifts for adjacent protons. The coupling of protons with the fluorine atom (¹⁹F) will result in characteristic splitting patterns (doublets or doublet of doublets).
-
¹³C NMR: The carbon NMR spectrum will show ten distinct signals for the ten carbon atoms of the naphthalene ring, unless there is accidental chemical shift equivalence. The carbon atom attached to the fluorine will appear as a doublet due to C-F coupling. The carbon atom bonded to the nitro group will also be significantly deshielded and shifted downfield.[10]
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom on the aromatic ring.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 191. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, m/z 46) and subsequent fragmentation of the naphthalene core.[11]
Synthesis and Purification
While several synthetic strategies can be envisioned, a common and effective method for the preparation of this compound is through the nitration of 1-fluoronaphthalene. An alternative approach involves a modified Schiemann or Sandmeyer reaction starting from 4-nitro-1-naphthylamine.[12][13]
Illustrative Synthesis via Nitration of 1-Fluoronaphthalene
This protocol describes a general procedure for the nitration of an aromatic compound, which can be adapted for the synthesis of this compound.
Experimental Protocol:
Materials:
-
1-Fluoronaphthalene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (or another suitable inert solvent)
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol or a hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-fluoronaphthalene in a suitable inert solvent like dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. This mixture should be prepared fresh and handled with extreme caution.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 1-fluoronaphthalene, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is typically a mixture of isomers. Purify the desired this compound by recrystallization from a suitable solvent or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration of activated aromatic rings is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and to control the regioselectivity of the reaction.
-
Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Aqueous Workup: The use of water and a basic wash (sodium bicarbonate) is essential to remove the strong acids used in the reaction, which would otherwise interfere with purification and could degrade the product.
Reactivity and Mechanistic Insights
The key to the synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SₙAr) .
The presence of the strongly electron-withdrawing nitro group at the para position to the fluorine atom significantly activates the aromatic ring towards nucleophilic attack. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. Fluorine, being a good leaving group in this context due to its high electronegativity which polarizes the C-F bond, is readily displaced by a wide range of nucleophiles.
Figure 1: Generalized workflow for the Nucleophilic Aromatic Substitution (SₙAr) of this compound.
This high reactivity allows for the facile introduction of various functionalities, including:
-
Oxygen nucleophiles: Alcohols and phenols to form ethers.
-
Nitrogen nucleophiles: Amines (primary and secondary) to form substituted anilines.
-
Sulfur nucleophiles: Thiols to form thioethers.
Applications in Drug Discovery and Materials Science
This compound is a valuable precursor for the synthesis of a wide array of more complex molecules with potential biological activity or material properties.
Precursor to Bioactive Scaffolds
The most common and significant application of this compound is its use as a starting material for the synthesis of 4-substituted-1-naphthylamines . This is typically achieved in a two-step sequence:
-
Nucleophilic Aromatic Substitution: Displacement of the fluorine atom by a desired nucleophile.
-
Nitro Group Reduction: Reduction of the nitro group to a primary amine, often using methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-mediated reductions (e.g., SnCl₂/HCl).[14]
The resulting 4-substituted-1-naphthylamine scaffold is a privileged structure found in numerous biologically active compounds and pharmaceutical agents.[15] For instance, the related compound 1-fluoronaphthalene is a key starting material in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor used to treat depression and anxiety.[4] The methodologies used with 1-fluoronaphthalene can often be adapted for derivatives like this compound to create novel analogues for drug discovery programs.
Figure 2: Synthetic pathway from this compound to valuable bioactive scaffolds.
Role in Materials Science
The reactive nature of this compound also makes it a useful building block in materials science for the synthesis of dyes, polymers, and other functional organic materials. The ability to introduce different substituents via SₙAr allows for the fine-tuning of the electronic and photophysical properties of the resulting naphthalene-based materials.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood. It is harmful if swallowed and causes serious eye irritation. It may also cause skin and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important synthetic intermediate that offers a powerful platform for the construction of complex molecular architectures. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, combined with the beneficial properties often imparted by fluorine, makes it a valuable tool for researchers in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the laboratory.
References
- 1. CN102557865A - Method for preparing 1-fluoronaphthalene - Google Patents [patents.google.com]
- 2. 1-Fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C10H6FNO2 | CID 261764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Applications of 1-Fluoronaphthalene_Chemicalbook [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. CN1887833A - Prepn process of 1-fluoronaphthalene - Google Patents [patents.google.com]
- 12. Prepn process of 1-fluoronaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis routes of this compound [benchchem.com]
- 15. nbinno.com [nbinno.com]
introduction to 1-Fluoro-4-nitronaphthalene as a chemical intermediate
An In-Depth Technical Guide to 1-Fluoro-4-nitronaphthalene as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of this compound
This compound (CAS No. 341-92-4) is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis.[1][2] Characterized by a naphthalene core substituted with a fluorine atom and a nitro group, this intermediate is engineered for reactivity, offering a versatile platform for constructing complex molecular architectures.[1][3] Its true value lies in the electronic interplay between the two substituents: the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom acts as an excellent leaving group in these transformations.[4][5] This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and key applications, with a focus on the underlying chemical principles that make it an indispensable tool for chemists in the pharmaceutical, agrochemical, and materials science sectors.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical intermediate begins with its fundamental properties. These characteristics dictate its handling, reaction conditions, and analytical monitoring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 341-92-4 | [1][6][7][8] |
| Molecular Formula | C₁₀H₆FNO₂ | [2][6][9] |
| Molecular Weight | 191.16 g/mol | [6][9][10] |
| Appearance | Yellow solid/crystals | [1][11] |
| Boiling Point | 314.6°C at 760 mmHg | [12] |
| Topological Polar Surface Area | 45.8 Ų | [6][12] |
| Purity | Typically >95% |[7][13] |
For unambiguous identification and quality control, spectroscopic data is paramount. The following table summarizes the key spectral information available for this compound.
Table 2: Summary of Spectroscopic Data
| Technique | Description | Source |
|---|---|---|
| ¹H NMR | Spectra available for proton environment analysis. | [6] |
| ¹³C NMR | Spectra available for carbon skeleton characterization. | [6] |
| ¹⁹F NMR | Spectra available for fluorine environment analysis. | [6] |
| GC-MS | Mass spectrometry data available for molecular weight and fragmentation pattern confirmation. | [6] |
| FTIR | Infrared spectra available for functional group identification (e.g., C-F, NO₂ stretches). |[6] |
Synthesis Pathway: The Modified Schiemann Reaction
While various synthetic routes can be envisioned, a common and effective method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction. This process involves the thermal decomposition of a diazonium fluoroborate salt, which is typically prepared from the corresponding primary aromatic amine. For this compound, the logical precursor is 4-nitro-1-naphthylamine.
The causality behind this choice is twofold:
-
Diazotization: Primary aromatic amines are readily converted to diazonium salts using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Fluorination: The subsequent introduction of a fluoroborate counter-ion (from fluoroboric acid) precipitates the diazonium salt, which upon gentle heating, decomposes to yield the desired fluoroaromatic compound, nitrogen gas, and boron trifluoride.[14]
Caption: Proposed synthesis via the Balz-Schiemann reaction.
Core Reactivity: The Engine of Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound stems from its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). This is not a feature of unsubstituted aromatic halides, which are notoriously unreactive towards nucleophiles. The reactivity of this molecule is a direct consequence of its electronic structure.
Causality of Reactivity:
-
Activation: The nitro group (NO₂) is a powerful electron-withdrawing group, both through induction and resonance. It withdraws electron density from the naphthalene ring system, making the carbon atom attached to the fluorine (C1) significantly electron-deficient (electrophilic).[1][15]
-
Stabilization: During the reaction, the nucleophile attacks the electrophilic carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the first, rate-determining step.[15][16]
-
Leaving Group Ability: In the context of SNAr, the typical trend for halogen leaving group ability is reversed (F > Cl > Br > I). The rate-determining step is the initial nucleophilic attack. Highly electronegative fluorine enhances the electrophilicity of the carbon it's attached to, accelerating this key step.[5]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Key Applications and Transformations
The SNAr reactivity makes this compound a versatile starting point for introducing a wide array of functional groups, including amines, ethers, and thioethers. However, one of its most common and valuable transformations is the selective reduction of the nitro group to a primary amine.
Application Highlight: Synthesis of 4-Fluoro-1-aminonaphthalene
The resulting compound, 4-Fluoro-1-aminonaphthalene, is itself a valuable intermediate, combining the functionalities of a fluorinated aromatic and a reactive primary amine, which can be used in further derivatization, such as diazotization or amide bond formation. The reduction is typically achieved through catalytic hydrogenation.
Caption: Workflow for the reduction to 4-Fluoro-1-aminonaphthalene.
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol is a self-validating system where reaction completion can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.
Materials:
-
This compound (1.0 g)
-
Ethyl Acetate (EtOAc), reagent grade (40 mL)
-
Palladium on activated charcoal (10% Pd, 0.3 g)
-
Celite for filtration
-
Hydrogenation flask and hydrogen source capable of maintaining 50 psi
Procedure:
-
Preparation: In a hydrogenating flask, dissolve 1.0 g of this compound in 20 mL of EtOAc.[10]
-
Catalyst Addition: Carefully add 0.3 g of 10% Palladium on activated charcoal to the solution.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the flask with hydrogen gas, then pressurize to 50 psi.[10]
-
Reaction: Maintain the reaction mixture under 50 psi of hydrogen pressure with vigorous stirring for 5 hours. The hydrogen pressure may drop as it is consumed; if so, repressurize to 50 psi as needed.[10]
-
Monitoring: The reaction is complete when all the starting material has been consumed, which can be verified by TLC or LC-MS analysis.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.[10]
-
Purification: Wash the celite pad with an additional 20 mL of EtOAc to ensure complete recovery of the product.[10]
-
Isolation: Combine the filtrates and concentrate the solution under reduced pressure (rotary evaporation). Dry the resulting solid under high vacuum to yield pure 4-Fluoro-1-aminonaphthalene.[10]
Safety and Handling
As with any reactive chemical intermediate, proper handling of this compound is essential. It is classified with several hazards that necessitate stringent safety protocols in a laboratory setting.[6]
Table 3: GHS Hazard Information
| Hazard Code | Statement | Classification | Source |
|---|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral | [6][12] |
| H315 | Causes skin irritation | Skin corrosion/irritation | [6] |
| H317 | May cause an allergic skin reaction | Sensitization, Skin | [6] |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation | [6] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure |[6] |
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[17][18]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17][19] In case of inadequate ventilation, respiratory protection may be required.[17][18]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[17][19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and bases.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.[17]
References
- 1. CAS 341-92-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, CasNo.341-92-4 JINHUA HUAYI CHEMICAL CO., LTD. China (Mainland) [chinahuayichem.lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | C10H6FNO2 | CID 261764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. keyorganics.net [keyorganics.net]
- 8. This compound - CAS:341-92-4 - Sunway Pharm Ltd [3wpharm.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Synthesis routes of this compound [benchchem.com]
- 11. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. 341-92-4 this compound AKSci 4081AB [aksci.com]
- 14. Preparation of fluoronitronaphthalenes via a modified Schiemann reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. imperial.ac.uk [imperial.ac.uk]
- 17. lobachemie.com [lobachemie.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. fishersci.com [fishersci.com]
An In-Depth Technical Guide on 1-Fluoro-4-nitronaphthalene: From Discovery to Application
Abstract
This technical guide provides a comprehensive analysis of 1-Fluoro-4-nitronaphthalene, a pivotal aromatic compound in modern chemical synthesis. We will explore its historical context, from its discovery to the evolution of its synthesis. The guide will detail its chemical and physical properties, supported by spectroscopic data, and elucidate the mechanistic underpinnings of its reactivity. Furthermore, we will examine its significant applications in research and drug development, with a focus on its role as a versatile chemical probe and a foundational building block for complex molecules. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important chemical entity.
PART 1: CORE DIRECTIVE - A Journey into the Essence of this compound
Introduction: A Molecule of Strategic Importance
This compound is an organic compound featuring a naphthalene core substituted with a fluorine atom at the 1-position and a nitro group at the 4-position.[1][2] This specific arrangement of a potent electron-withdrawing nitro group and a halogen imparts unique reactivity to the molecule, making it an invaluable reagent in organic synthesis and medicinal chemistry. Its high susceptibility to nucleophilic aromatic substitution (SNAr) at the carbon atom bonded to fluorine facilitates the introduction of diverse functional groups, establishing it as a versatile precursor for constructing intricate molecular frameworks. This guide aims to provide a holistic overview of this compound, tracing its path from its initial discovery to its contemporary applications.
The Historical Trajectory: Uncovering a Versatile Reagent
While a singular "discovery" of this compound is not well-documented, its emergence is intrinsically linked to the advancements in aromatic chemistry during the early to mid-20th century. This period saw intense investigation into the reactivity of nitronaphthalenes, which are key intermediates in the synthesis of dyes and other chemicals.[3][4] The synthesis of halogenated nitronaphthalenes, including fluorinated analogs, was a natural progression of this research.
The development of the Balz-Schiemann reaction proved to be a critical breakthrough for the synthesis of aryl fluorides.[5][6] This reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, provided a reliable method to introduce fluorine into aromatic rings.[5][6][7] The application of this reaction to 4-nitro-1-naphthylamine paved the way for the preparation of this compound.
The significance of this compound as a synthetic intermediate grew with the understanding of nucleophilic aromatic substitution (SNAr) mechanisms. Chemists recognized that the strong electron-withdrawing nitro group at the 4-position dramatically activates the C-F bond at the 1-position towards nucleophilic attack. This activation is a classic illustration of the SNAr pathway, where the rate-determining step is the formation of a resonance-stabilized Meisenheimer complex.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - The Technical Core
Synthesis and Chemical Properties: A Detailed Examination
The Balz-Schiemann reaction remains the most prevalent and dependable method for synthesizing this compound.[5][6]
Experimental Protocol: Synthesis via the Balz-Schiemann Reaction
Objective: To synthesize this compound from 4-nitro-1-naphthylamine.
Materials:
-
4-nitro-1-naphthylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Tetrafluoroboric acid (HBF₄)
-
Anhydrous diethyl ether
-
Sand
-
Standard laboratory glassware
Procedure:
-
Diazotization: 4-nitro-1-naphthylamine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C. A pre-cooled aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature to form the diazonium salt.
-
Formation of Diazonium Fluoroborate: A cold solution of tetrafluoroboric acid is added to the diazonium salt solution, causing the precipitation of the diazonium fluoroborate salt.
-
Isolation: The precipitate is filtered and washed sequentially with cold water, cold ethanol, and anhydrous diethyl ether to yield the dry diazonium fluoroborate salt.
-
Thermal Decomposition: The dry salt is mixed with sand and gently heated. The decomposition reaction yields crude this compound.
-
Purification: The crude product is purified by steam distillation or recrystallization from a suitable solvent like ethanol.
Causality Behind Experimental Choices:
-
Low Temperature: Diazonium salts are inherently unstable and can decompose at higher temperatures. Maintaining a temperature between 0-5°C is crucial to maximize the yield of the diazonium salt.
-
Tetrafluoroboric Acid: HBF₄ serves as both the fluoride source and a precipitating agent, forming a more stable diazonium fluoroborate salt that is less susceptible to side reactions.[5]
-
Sand: The thermal decomposition can be exothermic. Sand is used to moderate the reaction and ensure even heat distribution, preventing uncontrolled decomposition.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₆FNO₂[1][8] |
| Molecular Weight | 191.16 g/mol [1][9] |
| Appearance | Pale yellow solid[4] |
| Melting Point | 53-57 °C[4] |
| Boiling Point | 304 °C[4] |
| Solubility | Insoluble in water[3] |
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Shows characteristic signals for the aromatic protons of the naphthalene ring, with coupling patterns influenced by both the fluorine and nitro groups.[1] |
| ¹³C NMR | Displays 10 distinct signals for the naphthalene carbons. The carbon attached to fluorine exhibits a large one-bond C-F coupling constant.[1] |
| IR Spectroscopy | Exhibits characteristic peaks for C-F bond stretching and the symmetric and asymmetric stretching of the nitro group.[1] |
| Mass Spectrometry | The molecular ion peak is observed at m/z = 191.[1] |
The Engine of Reactivity: The SNAr Mechanism
The exceptional reactivity of this compound in nucleophilic aromatic substitution is a direct result of the powerful electron-withdrawing nature of the nitro group.
Caption: The SNAr mechanism of this compound.
The nitro group deactivates the naphthalene ring towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the positions ortho and para to it. The incoming nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, forming a negatively charged intermediate called a Meisenheimer complex. This complex is significantly stabilized by the delocalization of the negative charge onto the nitro group. The subsequent departure of the fluoride ion, an excellent leaving group, restores the aromaticity of the ring and yields the final substituted product.
PART 3: VISUALIZATION & FORMATTING - Applications in Modern Science
A Versatile Tool in Research and Development
The unique reactivity of this compound has established it as a valuable tool in various scientific disciplines.
As a Chemical Probe
This compound is widely employed as a chemical probe for the detection and quantification of thiols, such as cysteine residues in proteins.[10] The reaction with thiols is typically rapid and occurs under mild conditions, yielding a thioether product that can often be detected by UV-Vis spectroscopy or fluorescence. This makes it a useful reagent for studying protein structure and function.
As a Synthetic Building Block
Its facility in undergoing SNAr reactions makes this compound a versatile building block for synthesizing a broad array of substituted naphthalenes. These products serve as crucial intermediates in the production of:
-
Pharmaceuticals: The naphthalene scaffold is present in numerous drug molecules. The ability to introduce various nucleophiles allows for the creation of diverse compound libraries for drug discovery and optimization. The strategic incorporation of fluorine in drug candidates can lead to improved metabolic stability and enhanced binding affinity.[11][12][13]
-
Agrochemicals: Many pesticides and herbicides contain substituted aromatic rings, and this compound can be a precursor in their synthesis.[13]
-
Dyes and Pigments: The extended π-system of naphthalene and the potential for introducing chromophoric groups make it a suitable starting material for the synthesis of various dyes.[3]
Experimental Workflow: A Representative SNAr Reaction
Caption: A general workflow for a nucleophilic aromatic substitution reaction.
Conclusion
This compound is a prime example of how fundamental principles of organic chemistry can be leveraged to create powerful tools for scientific advancement. Its straightforward synthesis, well-defined reactivity, and broad range of applications have made it an indispensable reagent for chemists. From its historical origins in the study of aromatic compounds to its current role in the development of innovative pharmaceuticals and materials, this versatile molecule continues to be a significant contributor to the progress of chemical science. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, with the aim of empowering researchers to effectively utilize this potent reagent in their scientific pursuits.
References
- 1. This compound | C10H6FNO2 | CID 261764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H6FNO2) [pubchemlite.lcsb.uni.lu]
- 3. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Nitronaphthalene - Wikipedia [en.wikipedia.org]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Balz-Schiemann Reaction [organic-chemistry.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. keyorganics.net [keyorganics.net]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. nbinno.com [nbinno.com]
- 13. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
theoretical studies on 1-Fluoro-4-nitronaphthalene
An In-depth Technical Guide to the Theoretical and Computational Analysis of 1-Fluoro-4-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive framework for the theoretical investigation of this compound (CAS: 341-92-4), a versatile chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] While extensive experimental data on this specific molecule is limited, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate its structural, spectroscopic, and electronic properties. By leveraging established theoretical protocols, researchers can gain profound insights into the molecule's behavior, guiding synthesis, predicting reactivity, and accelerating discovery. The approaches detailed herein are grounded in methods proven effective for analogous nitroaromatic compounds.[2][3]
Foundational Principles: The Role of Computational Chemistry
Theoretical studies, particularly those employing DFT, serve as a powerful "computational microscope" to explore molecular characteristics that are often difficult or time-consuming to measure experimentally. For a molecule like this compound, this approach allows for:
-
Structural Elucidation: Determination of the most stable three-dimensional geometry, including precise bond lengths and angles.
-
Spectroscopic Prediction: Simulation of infrared (IR), Raman, and UV-Visible spectra to aid in experimental characterization and interpretation.
-
Reactivity Mapping: Identification of electron-rich and electron-poor regions to predict sites of electrophilic and nucleophilic attack.
-
Electronic Characterization: Calculation of molecular orbitals and electronic transitions to understand the molecule's stability, color, and photochemical behavior.
The workflow for such a theoretical investigation is systematic, beginning with geometry optimization and proceeding through frequency, electronic, and reactivity analyses.
Caption: Proposed workflow for computational analysis.
Recommended Computational Methodology
The cornerstone of a reliable theoretical study is the selection of an appropriate level of theory. For aromatic systems like this compound, Density Functional Theory (DFT) offers an excellent balance of computational efficiency and accuracy.
Experimental Protocol: Computational Details
-
Software Selection: Utilize a robust computational chemistry package such as Gaussian, ORCA, or Spartan.
-
Method Selection: Employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely validated for organic molecules and provides reliable results for both geometries and energies.
-
Basis Set Selection: Use the Pople-style basis set, 6-311++G(d,p) . The inclusion of diffuse functions (++) is crucial for accurately describing the electron distribution in systems with heteroatoms and potential for delocalization, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.
-
Solvation Effects: To simulate realistic solution-phase conditions, incorporate a solvent model like the Polarizable Continuum Model (PCM). Dimethylformamide (DMF) or ethanol are common solvents for reactions involving this type of substrate.[4]
-
Execution:
-
Perform an initial geometry optimization to locate the lowest energy conformation of the molecule.
-
Follow with a vibrational frequency calculation at the same level of theory to verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
For electronic spectra, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry.
-
Structural Analysis: The Optimized Molecular Geometry
The first output of a computational study is the molecule's optimized geometry. This provides the most stable arrangement of atoms in space. The resulting bond lengths, bond angles, and dihedral angles are fundamental parameters that influence all other molecular properties.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Atoms Involved | Predicted Value (Å or °) | Justification |
| Bond Lengths (Å) | |||
| C-F | C1-F | ~1.35 Å | Typical length for an aryl-fluoride bond, slightly shorter due to aromaticity. |
| C-N | C4-N | ~1.47 Å | Characteristic of a C-N single bond in nitroaromatic compounds. |
| N-O | N-O1, N-O2 | ~1.22 Å | Reflects the significant double-bond character due to resonance within the nitro group. |
| Aromatic C-C | C-C in rings | 1.38 - 1.42 Å | Typical range for C-C bonds within a naphthalene ring system. |
| Bond Angles (°) | |||
| F-C-C | F-C1-C2 | ~119° | Close to the ideal 120° for sp² hybridized carbon, slightly compressed. |
| C-C-N | C3-C4-N | ~118° | The electron-withdrawing nitro group can influence the local geometry. |
| O-N-O | O1-N-O2 | ~125° | Standard bond angle for a nitro group, reflecting sp² hybridization of the nitrogen atom. |
| Dihedral Angle (°) | |||
| C-C-N-O | C3-C4-N-O1 | ~0° or ~180° | The nitro group is expected to be coplanar with the naphthalene ring to maximize π-conjugation. |
Note: These values are predictive and serve as a baseline for experimental comparison.
Vibrational Spectroscopy: Interpreting IR and Raman Spectra
Vibrational frequency calculations not only confirm the stability of the optimized structure but also predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending). This allows for the definitive assignment of experimental spectral bands. Experimental IR data for this compound is available and shows characteristic peaks that can be correlated with theoretical predictions.[5]
Table 2: Predicted Prominent Vibrational Frequencies and Assignments
| Predicted Wavenumber (cm⁻¹, scaled) | Assignment | Expected Intensity | Experimental Correlation (FTIR, KBr)[5] |
| ~3100-3000 cm⁻¹ | Aromatic C-H stretching | Medium-Weak | Corresponds to the C-H vibrations of the naphthalene ring.[2] |
| ~1520-1540 cm⁻¹ | Asymmetric NO₂ stretching | Strong | A hallmark of nitroaromatic compounds, this is one of the most intense bands in the IR spectrum.[2] |
| ~1340-1360 cm⁻¹ | Symmetric NO₂ stretching | Strong | The second characteristic strong band for the nitro group.[2] |
| ~1250-1280 cm⁻¹ | Aromatic C-F stretching | Strong | A strong absorption band is expected due to the high polarity of the C-F bond. |
| ~800-900 cm⁻¹ | C-H out-of-plane bending | Medium-Strong | These bands are characteristic of the substitution pattern on the aromatic ring. |
Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.
Electronic Properties and Reactivity
The electronic nature of this compound dictates its reactivity, stability, and optical properties. Key insights are derived from the analysis of its molecular orbitals and electrostatic potential.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack .
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack .
For this compound, the HOMO is expected to be distributed primarily over the naphthalene ring system, while the LUMO will be heavily localized on the electron-withdrawing nitro group and the carbon atom to which it is attached. The energy difference between the HOMO and LUMO (HOMO-LUMO gap ) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface.
-
Red/Yellow Regions: Indicate negative potential (electron-rich), attracting electrophiles. These are expected around the oxygen atoms of the nitro group.
-
Blue Regions: Indicate positive potential (electron-poor), attracting nucleophiles. These are anticipated near the hydrogen atoms and potentially on the carbon atom bearing the fluorine, which is a known leaving group in nucleophilic aromatic substitution.[4]
Caption: Relationship between FMO/MEP and reactivity.
Global Reactivity Descriptors
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
Table 3: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution; related to stability. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
These descriptors are invaluable in medicinal chemistry for predicting interactions with biological targets and in materials science for designing molecules with specific electronic properties.[6]
UV-Visible Spectroscopy and Electronic Transitions
Time-Dependent DFT (TD-DFT) calculations are used to predict the UV-Visible absorption spectrum, which arises from the promotion of electrons from occupied to unoccupied molecular orbitals. The calculations yield the absorption wavelengths (λmax), oscillator strengths (a measure of transition probability/intensity), and the nature of the electronic transitions. For nitroaromatic compounds, characteristic transitions include π → π* within the aromatic system and n → π* transitions involving the lone pairs on the nitro group's oxygen atoms.[3]
Table 4: Predicted UV-Visible Absorption Data
| Predicted λmax | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
| ~320-350 nm | Moderate | HOMO → LUMO | π → π |
| ~240-260 nm | High | Deeper π → π | π → π* |
Note: These predictions provide a theoretical basis for understanding the molecule's color and photostability.
Conclusion and Future Directions
This guide establishes a comprehensive theoretical protocol for the in-depth analysis of this compound. By employing DFT and TD-DFT methods, researchers can obtain detailed insights into its geometry, vibrational and electronic spectra, and chemical reactivity. These computational predictions serve as a powerful complement to experimental work, enabling a more profound understanding of the molecule's properties and facilitating its application in drug development and materials science. The validation of these theoretical findings through targeted synthesis and spectroscopic characterization represents a critical next step for future research.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Theoretical study of the absorption and nonradiative deactivation of 1-nitronaphthalene in the low-lying singlet and triplet excited states including methanol and ethanol solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C10H6FNO2 | CID 261764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anticancer Activity, DFT, Molecular Docking, ADMET, and Molecular Dynamics Simulations Investigations of Schiff Base Derived From 2,3‐Diaminophenazine and Its Metal Complexes | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to the Safe Handling of 1-Fluoro-4-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of the safety and handling precautions for 1-Fluoro-4-nitronaphthalene, a critical reagent in synthetic chemistry. Moving beyond standard safety data sheets, this document elucidates the causal relationships between the compound's chemical properties and the necessary safety protocols, offering field-proven insights for laboratory professionals. Our objective is to create a self-validating system of safety, grounded in scientific principles, to ensure the well-being of researchers and the integrity of their work.
Physicochemical Properties and Their Safety Implications
A thorough understanding of the physicochemical properties of this compound is fundamental to anticipating its behavior and implementing appropriate safety measures.
| Property | Value | Safety Implication |
| Molecular Formula | C₁₀H₆FNO₂ | The presence of a nitro group and a fluorine atom on the naphthalene core dictates its reactivity and toxicological profile. |
| Molecular Weight | 191.16 g/mol | This moderate molecular weight suggests that it is a solid at room temperature with a low vapor pressure, reducing the risk of inhalation at ambient temperatures. However, heating will increase its volatility. |
| Appearance | Pale yellow solid | The solid nature of this compound means that the primary route of exposure during handling is through inhalation of dust or direct skin contact. |
| Melting Point | 53-57 °C | The relatively low melting point indicates that it can easily become a liquid during reactions or in warm environments, increasing the risk of splashes and skin contact. |
| Boiling Point | 304 °C | The high boiling point suggests that it is not highly volatile at standard laboratory temperatures. However, distillation or reactions at elevated temperatures require stringent engineering controls to prevent inhalation of vapors. |
| Solubility | Insoluble in water | In case of a spill, water will not be an effective solvent for cleanup. This also has implications for its environmental fate, as it will not readily dissolve in aqueous environments. |
Toxicological Profile: Understanding the Health Hazards
This compound is classified as a hazardous substance, and its toxicity is a key consideration in its handling.
Acute Toxicity:
-
Inhalation: May cause respiratory irritation.[1]
Skin and Eye Irritation:
-
Causes serious eye irritation.[1]
-
Causes skin irritation and may cause an allergic skin reaction.[1]
Mechanism of Toxicity: The toxicity of nitronaphthalenes is linked to their metabolism. In the body, the nitro group can be reduced to form reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can bind to cellular macromolecules, including DNA and proteins, leading to cellular damage. The presence of the fluorine atom can influence the metabolic pathways and the reactivity of these intermediates.
Reactivity and Incompatibility: Preventing Hazardous Reactions
The chemical structure of this compound, with its electron-withdrawing nitro group and the electronegative fluorine atom, makes the naphthalene ring susceptible to nucleophilic attack. This reactivity is the basis for its utility in synthesis but also presents significant hazards.
Incompatible Materials:
-
Strong Bases: Can lead to vigorous or violent reactions. The electron-deficient aromatic ring is susceptible to nucleophilic attack by strong bases.
-
Strong Oxidizing Agents: Can cause exothermic reactions, potentially leading to a fire or explosion.
-
Strong Reducing Agents: The nitro group can be reduced, which can be a highly exothermic process.
Thermal Decomposition: Upon heating, this compound can decompose, releasing toxic and flammable gases.[3] Hazardous decomposition products include:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen fluoride (HF)
It is crucial to avoid overheating this compound and to ensure that any reactions are conducted with appropriate temperature control.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is critical to prevent exposure to this compound. The following recommendations are based on the known hazards and are designed to provide a comprehensive barrier.
| PPE Component | Specification | Rationale |
| Hand Protection | Butyl rubber gloves are highly recommended for handling nitro-compounds.[4] Nitrile gloves may offer some protection for incidental contact, but their resistance to aromatic nitro compounds can be limited.[5][6] Always consult the glove manufacturer's chemical resistance data. | The choice of glove material is paramount. Butyl rubber provides excellent resistance to a wide range of chemicals, including the nitro compounds.[4] |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing. | Protects the eyes from dust particles and splashes of solutions containing the compound. |
| Skin and Body Protection | A lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be used. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, or when working with larger quantities, a NIOSH-approved respirator with organic vapor cartridges is recommended. | Prevents the inhalation of harmful dust or vapors. |
Safe Handling and Experimental Workflow
Adherence to a strict protocol is essential when working with this compound. The following is a generalized workflow for a nucleophilic aromatic substitution reaction, a common application for this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Preparation:
-
Conduct a thorough risk assessment for the entire procedure, including all reagents and potential byproducts.
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Assemble and inspect all glassware for cracks or defects.
-
Have appropriate spill cleanup materials readily available.
-
-
Reagent Handling:
-
Wear the appropriate PPE as outlined in the table above.
-
Weigh the solid this compound in the fume hood to avoid inhalation of dust.
-
Dissolve the compound in an appropriate solvent within the fume hood.
-
-
Reaction Setup and Execution:
-
Set up the reaction apparatus in the fume hood.
-
If heating is required, use a controlled heating source such as a heating mantle with a temperature controller. Avoid open flames.
-
Add other reagents slowly and in a controlled manner.
-
Monitor the reaction for any signs of an uncontrolled exotherm.
-
-
Work-up and Purification:
-
Quench the reaction carefully, being mindful of any potential for gas evolution or exotherms.
-
Perform extractions and washes within the fume hood.
-
If purification is by chromatography, ensure that the column is packed and run in the fume hood.
-
-
Waste Disposal:
-
All waste, including contaminated gloves, filter paper, and reaction residues, must be disposed of as hazardous waste in a designated and properly labeled container.
-
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a rapid and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up: Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All decontamination materials must be disposed of as hazardous waste.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong bases and oxidizing agents.
-
Store away from heat and sources of ignition.
Disposal:
-
Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in the general trash.
-
All waste containing this compound should be collected in a designated hazardous waste container.
Diagrams
Logical Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Hierarchy of Controls for Exposure Minimization
References
Methodological & Application
The Strategic Application of 1-Fluoro-4-nitronaphthalene in Nucleophilic Aromatic Substitution (SNAr) Reactions: A Guide for Researchers
This technical guide provides an in-depth exploration of 1-fluoro-4-nitronaphthalene as a highly effective substrate in nucleophilic aromatic substitution (SNAr) reactions. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the underlying principles of its reactivity and offers detailed, field-proven protocols for its application in the synthesis of diverse molecular architectures.
Introduction: The Unique Advantages of this compound
In the vast landscape of synthetic organic chemistry, the functionalization of aromatic rings remains a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerful method for forging carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic systems.[1] Within this context, this compound emerges as a substrate of exceptional utility.
Its reactivity is governed by two key structural features:
-
A Potent Electron-Withdrawing Group: The nitro (-NO₂) group at the C4 position strongly deactivates the naphthalene ring towards electrophilic attack but, crucially, activates it for nucleophilic substitution.[2] This activation is most pronounced at the ortho and para positions relative to the nitro group.
-
An Excellent Leaving Group: The fluorine atom at the C1 position serves as a superior leaving group in SNAr reactions. This may seem counterintuitive given the high strength of the C-F bond. However, in the rate-determining step of most SNAr reactions—the initial attack of the nucleophile—the high electronegativity of fluorine polarizes the C1 carbon, making it highly electrophilic and susceptible to nucleophilic attack.[2]
This combination of a powerful activating group and an excellent leaving group makes this compound a versatile and reliable building block for the synthesis of a wide array of 4-substituted-1-nitronaphthalene derivatives, which are valuable precursors for pharmaceuticals, agrochemicals, and functional materials.[3]
The Mechanism of Nucleophilic Aromatic Substitution
The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[2][4] Recent computational and experimental studies have also suggested the possibility of a concerted pathway in certain SNAr reactions, though the stepwise mechanism remains the classical and widely accepted model for highly activated systems.[3][5]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C1 carbon of the naphthalene ring, which bears the fluorine atom. This addition disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized across the naphthalene system and is particularly well-stabilized by the electron-withdrawing nitro group at the C4 position.
Step 2: Elimination of the Leaving Group and Rearomatization
In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion (F⁻), a facile process that is driven by the re-establishment of the stable aromatic system. This results in the formation of the substituted product.
Caption: Generalized workflow for the SNAr reaction.
Experimental Protocols
The following protocols are provided as robust starting points for the SNAr reaction of this compound with common classes of nucleophiles. Researchers should note that optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Safety Precautions: this compound is a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) before use.
Reaction with Amine Nucleophiles (e.g., Piperidine)
This protocol describes the synthesis of N-(4-nitro-1-naphthyl)piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (to a concentration of approximately 0.2 M).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add piperidine (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-nitro-1-naphthyl)piperidine.
Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)
This protocol details the synthesis of 1-methoxy-4-nitronaphthalene.
Materials:
-
This compound
-
Sodium methoxide (or sodium metal and anhydrous methanol)
-
Methanol, anhydrous
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol.
-
Carefully add sodium metal (1.1 eq) in small portions to the methanol to generate sodium methoxide in situ. Alternatively, use a commercially available solution of sodium methoxide in methanol.
-
Once the sodium has completely reacted, add a solution of this compound (1.0 eq) in a minimal amount of anhydrous methanol.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and carefully quench by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography on silica gel to obtain pure 1-methoxy-4-nitronaphthalene.[1]
Reaction with Thiolate Nucleophiles (e.g., Thiophenol)
This protocol outlines the synthesis of 1-(phenylthio)-4-nitronaphthalene.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Carefully add sodium hydride (1.2 eq) to the THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add thiophenol (1.1 eq) to the stirred suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the sodium thiophenolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the thiophenolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC (typically 2-8 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(phenylthio)-4-nitronaphthalene.[7]
Data Presentation: Comparative Reaction Conditions
The choice of solvent and base is critical for the success of SNAr reactions with this compound. Polar aprotic solvents are generally preferred as they effectively solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and can stabilize the charged Meisenheimer complex.[4]
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Amines | Primary/Secondary Amines, Anilines | K₂CO₃, Et₃N | DMF, DMSO, Acetonitrile | 25 - 120 | 2 - 12 |
| Alkoxides | Sodium/Potassium Alkoxides, Phenoxides | NaH, K₂CO₃ | THF, DMF, Respective Alcohol | 25 - Reflux | 1 - 8 |
| Thiols | Alkyl/Aryl Thiols | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF, Acetonitrile | 0 - 80 | 2 - 10 |
Note: Reaction conditions are generalized and should be optimized for specific substrate-nucleophile combinations.
Logical Relationships and Workflow Visualization
The successful execution of an SNAr reaction using this compound involves a logical sequence of steps from planning to product characterization.
Caption: A typical experimental workflow for SNAr reactions.
Conclusion and Future Outlook
This compound stands as a premier substrate for nucleophilic aromatic substitution, offering high reactivity and predictability in the synthesis of a diverse range of 4-substituted-1-nitronaphthalene derivatives. The protocols outlined in this guide provide a solid foundation for researchers to leverage the unique properties of this versatile building block. The subsequent reduction of the nitro group to an amine further expands the synthetic possibilities, opening doors to a vast chemical space for exploration in drug discovery and materials science. As our understanding of reaction mechanisms continues to evolve, further refinements in catalyst design and reaction conditions are anticipated to enhance the efficiency and scope of SNAr reactions with this and related substrates.
References
- 1. homework.study.com [homework.study.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H6FNO2 | CID 261764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for 1-Fluoro-4-nitronaphthalene
Subject: Experimental Protocols for the Utilization of 1-Fluoro-4-nitronaphthalene in Synthetic Chemistry
Abstract: This technical guide provides an in-depth exploration of this compound (1F4N), a versatile fluorinated building block essential in modern organic synthesis.[1][2] We delve into its fundamental physicochemical properties, reactivity, and safe handling procedures. The core of this document is dedicated to detailed, field-proven protocols for its application in nucleophilic aromatic substitution (SNAr) reactions and subsequent functional group transformations. The causality behind experimental choices is elucidated to empower researchers in adapting these methods for the synthesis of complex molecules in pharmaceutical, agrochemical, and materials science research.[2][3][4]
Introduction: The Strategic Value of this compound
This compound (1F4N) is a key aromatic intermediate whose utility is derived from a strategic arrangement of functional groups on a naphthalene scaffold.[2] The molecule features a highly electronegative fluorine atom and a potent electron-withdrawing nitro group at positions 1 and 4, respectively. This configuration dramatically activates the aromatic ring system towards nucleophilic attack.[5] The nitro group, through its strong -M (negative mesomeric) and -I (negative inductive) effects, delocalizes electron density from the ring, making the carbon atom attached to the fluorine highly electrophilic. Consequently, the fluorine atom, typically bound by a very strong C-F bond, becomes an excellent leaving group in the context of nucleophilic aromatic substitution (SNAr) reactions.[6] This reactivity profile makes 1F4N an indispensable precursor for synthesizing a wide array of substituted naphthalenes.[3][4]
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are prerequisites for the successful application of any chemical reagent. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 341-92-4 | [1][7] |
| Molecular Formula | C₁₀H₆FNO₂ | [1][7] |
| Molecular Weight | 191.16 g/mol | [1][7] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 53-57 °C | [8] |
| Boiling Point | 304 °C | [8] |
| Purity | Typically ≥95% (HPLC) | [1][9] |
| Solubility | Soluble in many organic solvents; insoluble in water. | |
| Storage | Store at room temperature in a desiccated environment. | [1] |
Safety & Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[10][11]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][12]
-
Handling: Avoid creating dust.[11] Use explosion-proof equipment and take measures to prevent electrostatic charge buildup.[13][14] Keep away from heat, sparks, and open flames.[12][15]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong acids, bases, and oxidizing agents.[10][15]
-
Disposal: Dispose of waste material at an approved hazardous waste collection point, in accordance with local, regional, and national regulations.[10]
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of 1F4N lies in its high reactivity in SNAr reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, onto the naphthalene core.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction of 1F4N does not proceed via a concerted Sₙ2 pathway, which is sterically hindered at an sp² carbon, but rather through a two-step addition-elimination mechanism.
-
Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom (C1) bearing the fluorine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The high electronegativity of the fluorine atom enhances the electrophilicity of this carbon, facilitating the initial attack.[6][16]
-
Leaving Group Elimination: The negative charge of the Meisenheimer complex is delocalized effectively by the electron-withdrawing nitro group.[4] In the second, faster step, the aromaticity is restored by the elimination of the fluoride ion, yielding the final substituted product.[4]
Interestingly, fluorine is the best halogen leaving group for SNAr reactions (F > Cl > Br > I), which is the opposite of the trend seen in Sₙ1 and Sₙ2 reactions.[6] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, rather than the C-X bond cleavage.[6]
Caption: Generalized mechanism for the SNAr reaction of 1F4N.
Protocol 1: Synthesis of N-Aryl-4-nitronaphthalen-1-amine
This protocol details a general procedure for the reaction of 1F4N with an amine nucleophile, a foundational reaction in the synthesis of dyes, pharmaceuticals, and functional materials.
Objective: To synthesize an N-substituted 4-nitronaphthalen-1-amine via SNAr.
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (e.g., Piperidine, Aniline) (1.1 - 1.5 eq.)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Condenser and heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the solids. Add the amine nucleophile (1.1 eq.) to the stirred suspension at room temperature.
-
Causality Note: A polar aprotic solvent like DMF or DMSO is used because it effectively solvates the cation of the base but does not solvate the nucleophile as strongly as a protic solvent would, thus enhancing nucleophilicity. The base is required to deprotonate the amine nucleophile (if it's a primary or secondary amine) or to neutralize the HF formed during the reaction.
-
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. This will often precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Causality Note: The product is organic and will partition into the ethyl acetate layer, while inorganic salts (like KF and excess K₂CO₃) will remain in the aqueous layer.
-
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted product.
Caption: Experimental workflow for a typical SNAr reaction.
Subsequent Transformations: Reduction of the Nitro Group
A common and highly useful transformation following the SNAr reaction is the reduction of the nitro group to a primary amine. This amine serves as a versatile synthetic handle for further functionalization, such as acylation or sulfonylation, which is a key strategy in medicinal chemistry.[17]
Protocol 2: Synthesis of 4-Fluoro-1-naphthylamine via Catalytic Hydrogenation
This protocol describes the reduction of the nitro group in 1F4N using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[18]
Objective: To reduce the nitro group of 1F4N to a primary amine.
Materials:
-
This compound (1.0 eq.)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethyl acetate (EtOAc) or Ethanol (EtOH)
-
Hydrogen (H₂) gas (from a cylinder or balloon)
-
Celite®
Equipment:
-
Heavy-walled hydrogenation flask or Parr hydrogenation apparatus
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq.) in ethyl acetate.[18]
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere if possible, although brief air exposure is often tolerated.
-
Causality Note: Pd/C is a heterogeneous catalyst that adsorbs H₂ gas onto its surface, facilitating the reduction of the nitro group. It is pyrophoric when dry and saturated with hydrogen, so it should be handled with care.
-
-
Hydrogenation: Seal the flask and purge the system with an inert gas (e.g., nitrogen) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the mixture vigorously at room temperature.[18]
-
Monitoring: The reaction is typically complete within 3-6 hours.[18] Monitor the reaction by TLC until the starting material is fully consumed. Hydrogen uptake will cease upon completion.
-
Catalyst Removal: Once complete, carefully purge the system with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[18] Wash the filter cake with fresh solvent (EtOAc).
-
Causality Note: Filtration through Celite is crucial to remove the fine, black Pd/C powder completely. The filter cake should not be allowed to dry completely in the air as it can be pyrophoric. It should be quenched with water.
-
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 4-Fluoro-1-naphthylamine, which can be further purified by recrystallization or column chromatography if necessary.[18]
Caption: Workflow for the catalytic hydrogenation of 1F4N.
Spectroscopic Characterization Data
Verifying the identity and purity of the starting material is critical. The following table provides typical spectroscopic data for this compound.
| Technique | Expected Data | Source |
| ¹H NMR | Multiplets in the aromatic region (δ 7.5-8.5 ppm). | [7] |
| ¹³C NMR | Aromatic signals, with the carbon attached to fluorine showing a large ¹JC-F coupling constant. | [7] |
| ¹⁹F NMR | A single resonance, with its chemical shift dependent on the solvent and standard. | [7][19] |
| IR (KBr) | ~1520 cm⁻¹ (NO₂ asymmetric stretch), ~1340 cm⁻¹ (NO₂ symmetric stretch), ~1250 cm⁻¹ (C-F stretch). | [7] |
| MS (GC-MS) | Molecular Ion (M⁺) at m/z = 191. | [7] |
References
- 1. calpaclab.com [calpaclab.com]
- 2. nbinno.com [nbinno.com]
- 3. Cas 5385-52-4,1-fluoro-2-nitronaphthalene | lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (b) Explain why 1-nitronaphthalene is more reactive than naphthalene at r.. [askfilo.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound | C10H6FNO2 | CID 261764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Nitronaphthalene - Wikipedia [en.wikipedia.org]
- 9. keyorganics.net [keyorganics.net]
- 10. lobachemie.com [lobachemie.com]
- 11. Page loading... [guidechem.com]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis routes of this compound [benchchem.com]
- 19. spectrabase.com [spectrabase.com]
The Lynchpin of Modern Medicinal Chemistry: Applications of 1-Fluoro-4-nitronaphthalene
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1-Fluoro-4-nitronaphthalene for the Development of Advanced Fluorescent Probes
Introduction: The Strategic Advantage of 1-Fluoro-4-nitronaphthalene in Fluorescent Probe Design
In the dynamic fields of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying specific biomolecules and their activities in real-time.[1] A well-designed probe must exhibit high sensitivity, selectivity, and a significant change in its fluorescent properties upon interaction with its target. This compound has emerged as a premier scaffold for the construction of such probes, particularly for the detection of biological thiols like glutathione (GSH), cysteine (Cys), and homocysteine (Hcy).[2] These thiols are crucial in maintaining cellular redox homeostasis, and their abnormal levels are linked to a variety of diseases, including cancer and neurodegenerative disorders.[2][3]
The utility of this compound lies in its unique electronic and structural properties. The naphthalene core provides a robust and photostable fluorophore base.[4][5] Crucially, the presence of a strongly electron-withdrawing nitro group at the 4-position activates the fluorine atom at the 1-position for nucleophilic aromatic substitution (SNAr). This specific reactivity allows for the facile and selective conjugation of the nitronaphthalene moiety to thiol-containing molecules, forming the basis of a powerful "turn-on" fluorescence sensing mechanism.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound to create highly effective fluorescent probes. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol for synthesis and characterization, and showcase the application of these probes in biological systems.
The Chemistry of Detection: Nucleophilic Aromatic Substitution and Photoinduced Electron Transfer
The core principle behind the function of this compound-based probes is a two-stage process: a selective chemical reaction followed by a distinct photophysical change.
-
Selective Reaction with Thiols: The electron-deficient aromatic ring of this compound is highly susceptible to attack by soft nucleophiles like thiols. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the thiol group displaces the fluoride ion, forming a stable thioether bond. This reaction is highly selective for thiols over other biological nucleophiles such as amines and alcohols under physiological pH conditions.[3]
-
"Turn-On" Fluorescence Mechanism: In its unconjugated form, the fluorescence of many potential fluorophores that could be attached to the naphthalene system is often quenched. In the case of probes derived from this compound, the nitro group itself can act as a quencher through a process called Photoinduced Electron Transfer (PET). In the ground state, the molecule is non-fluorescent or weakly fluorescent. Upon reaction with a thiol, the formation of the thioether linkage alters the electronic properties of the naphthalene system. This change can disrupt the PET process, leading to a significant increase in fluorescence quantum yield and a "turn-on" of the fluorescent signal.[2] This dramatic change in fluorescence intensity provides a high signal-to-noise ratio, which is critical for sensitive detection.
The following diagram illustrates the general mechanism of a "turn-on" fluorescent probe for thiol detection based on this compound.
Caption: Mechanism of a "turn-on" fluorescent probe using this compound for thiol detection.
Experimental Protocol: Synthesis of a Representative Naphthalimide-Based Thiol Probe
This protocol details the synthesis of a fluorescent probe where this compound is reacted with an amine-containing fluorophore to create a thiol-reactive probe. This example utilizes a naphthalimide fluorophore for its excellent photostability and high quantum yield.[4][5]
Materials and Equipment
-
This compound
-
4-Amino-N-(2-aminoethyl)-1,8-naphthalimide
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
High-resolution mass spectrometer (HRMS)
-
NMR spectrometer
-
Fluorometer
-
UV-Vis spectrophotometer
Synthesis Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-amino-N-(2-aminoethyl)-1,8-naphthalimide (1.0 eq) in anhydrous DMF (20 mL). Add triethylamine (2.0 eq) to the solution and stir for 10 minutes at room temperature under a nitrogen atmosphere.
-
Addition of this compound: To the stirred solution, add a solution of this compound (1.1 eq) in anhydrous DMF (5 mL) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and allow it to stir for 12 hours. Monitor the reaction progress by TLC (eluent: DCM/MeOH, 95:5 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL). A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water (3 x 20 mL). Dry the crude product under vacuum.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the final fluorescent probe as a solid.
Characterization
-
NMR Spectroscopy: Confirm the structure of the synthesized probe using ¹H and ¹³C NMR spectroscopy.
-
Mass Spectrometry: Determine the exact mass of the product using high-resolution mass spectrometry (HRMS) to confirm its elemental composition.
-
Photophysical Properties:
-
Dissolve the purified probe in a suitable solvent (e.g., DMSO or PBS buffer).
-
Measure the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λmax, abs).
-
Measure the fluorescence emission spectrum by exciting at the λmax, abs to determine the maximum emission wavelength (λmax, em).
-
Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate).
-
Application: In Vitro Detection of Glutathione
This protocol describes the use of the synthesized probe for the detection of glutathione (GSH) in a buffer solution.
Materials
-
Synthesized fluorescent probe
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader with fluorescence detection capabilities
Procedure
-
Stock Solutions: Prepare a 1 mM stock solution of the fluorescent probe in DMSO. Prepare a 10 mM stock solution of GSH in PBS.
-
Assay Preparation: In a 96-well microplate, add PBS to a final volume of 200 µL per well.
-
Probe Addition: Add the probe stock solution to each well to achieve a final concentration of 10 µM.
-
GSH Titration: Add varying concentrations of GSH (e.g., 0-100 µM) to the wells. Include control wells with only the probe and PBS.
-
Incubation: Incubate the microplate at 37 °C for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader. Excite at the probe's λmax, abs and record the emission at its λmax, em.
-
Data Analysis: Plot the fluorescence intensity as a function of GSH concentration. A linear relationship should be observed within a certain concentration range, which can be used to determine the limit of detection.
The following diagram outlines the general workflow for utilizing a this compound-based probe for cellular imaging.
Caption: General workflow for cellular imaging using a this compound-based fluorescent probe.
Photophysical Properties of Naphthalimide-Based Probes
The photophysical properties of fluorescent probes are critical for their performance. The following table summarizes typical properties of naphthalimide derivatives used in fluorescent probes.[4][5][6]
| Property | Typical Range | Significance |
| Absorption Max (λmax, abs) | 400 - 500 nm | Excitation wavelength; longer wavelengths minimize cellular autofluorescence. |
| Emission Max (λmax, em) | 500 - 600 nm | Detection wavelength; should be in a region with low background signal. |
| Stokes Shift | 50 - 150 nm | The difference between λmax, abs and λmax, em; a large Stokes shift minimizes self-quenching. |
| Molar Extinction Coefficient (ε) | 20,000 - 50,000 M-1cm-1 | A measure of how strongly the probe absorbs light; higher values lead to brighter signals. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.9 (activated) | The efficiency of fluorescence emission; higher values result in brighter probes. |
| Fluorescence Lifetime (τ) | 1 - 10 ns | The average time the fluorophore stays in the excited state; can be used for advanced imaging techniques. |
Conclusion and Future Perspectives
This compound is a versatile and powerful building block for the development of "turn-on" fluorescent probes for the detection of biological thiols. The straightforward synthesis, high selectivity, and significant fluorescence enhancement upon reaction make these probes highly valuable for a wide range of applications in chemical biology and drug discovery.[7][8] Future advancements in this area may focus on developing probes with even longer excitation and emission wavelengths (in the near-infrared region) to enable deeper tissue imaging and reduce background fluorescence further. Additionally, the integration of these probes into more complex biological systems and their use in high-throughput screening assays will continue to drive innovation in the field.
References
- 1. Natural-product-based fluorescent probes: recent advances and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mit.edu [web.mit.edu]
- 4. Photophysical Properties of Some Naphthalimide Derivatives | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Bioconjugation application notes [bionordika.fi]
Application Notes and Protocols: 1-Fluoro-4-nitronaphthalene in Advanced Materials Science
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of 1-Fluoro-4-nitronaphthalene in Polymer and Materials Chemistry
This compound is a highly versatile aromatic building block that has garnered significant interest in the field of materials science. Its unique molecular architecture, featuring a naphthalene core functionalized with both a highly electronegative fluorine atom and a strongly electron-withdrawing nitro group, makes it an exceptional monomer for the synthesis of high-performance polymers and functional organic materials. The strategic placement of the fluorine and nitro groups on the naphthalene ring system imparts a unique reactivity profile and confers desirable properties to the resulting materials.
The primary utility of this compound in polymer synthesis lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.[1][2] The electron-withdrawing nitro group activates the naphthalene ring, facilitating the displacement of the fluoride ion by a wide range of nucleophiles. This reactivity is the cornerstone of its use in the synthesis of poly(arylene ether)s and other high-performance polymers. The incorporation of the rigid and planar nitronaphthalene moiety into a polymer backbone can lead to materials with enhanced thermal stability, excellent chemical resistance, and specific optoelectronic properties.[3][4]
Furthermore, the strong electron-accepting nature of the nitronaphthalene unit makes it a compelling component for the development of n-type organic semiconductors.[5] In the realm of organic electronics, there is a persistent demand for stable and efficient electron-transporting materials to complement the widely available p-type semiconductors. The tailored incorporation of this compound into conjugated polymer systems offers a promising avenue for creating materials with tunable electronic properties for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices.[3][5]
These application notes will provide an in-depth exploration of the use of this compound in materials science, with a focus on the synthesis of high-performance polymers. We will elucidate the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization and potential applications of the resulting materials.
Application I: Synthesis of High-Performance Poly(arylene ether)s via Nucleophilic Aromatic Substitution
The synthesis of poly(arylene ether)s from this compound is a prime example of its application in creating robust, high-performance materials. The resulting polymers are characterized by their high thermal stability, excellent chemical resistance, and valuable dielectric properties, making them suitable for applications in demanding environments, such as in the aerospace and electronics industries.
Mechanism of Polymerization:
The polymerization proceeds via a nucleophilic aromatic substitution mechanism. In this reaction, a bisphenol, activated to its more nucleophilic bisphenoxide form by a base (such as potassium carbonate), attacks the electron-deficient carbon atom bonded to the fluorine in this compound. The nitro group in the para position is crucial for activating the ring towards this nucleophilic attack. The fluoride ion is displaced as a good leaving group, forming an ether linkage. When a bisphenol is used as the nucleophile, this reaction can proceed in a stepwise manner to form a high molecular weight polymer.
Diagram of the SNAr Polymerization Mechanism:
Caption: SNAr polymerization of this compound with a bisphenoxide.
Experimental Protocol: Synthesis of a Poly(arylene ether) from this compound and Bisphenol A
This protocol details the synthesis of a poly(arylene ether) via the nucleophilic aromatic substitution reaction between this compound and bisphenol A.
Materials:
-
This compound (≥98% purity)
-
Bisphenol A (≥99% purity)
-
Potassium carbonate (K2CO3), anhydrous, finely ground
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap with condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Thermometer
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven at 120 °C overnight and cooled under a stream of inert gas before use.
-
Charging the Reaction Vessel: To the three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap, and an inert gas inlet, add this compound (1.91 g, 10.0 mmol), bisphenol A (2.28 g, 10.0 mmol), and finely ground potassium carbonate (1.66 g, 12.0 mmol).
-
Solvent Addition: Add N,N-dimethylacetamide (DMAc, 40 mL) and toluene (20 mL) to the flask. The toluene acts as an azeotropic agent to remove water.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-165 °C to initiate polymerization. The viscosity of the solution will gradually increase as the polymer forms. Maintain the reaction at this temperature for 8-12 hours under a gentle flow of inert gas.
-
Precipitation and Purification:
-
Cool the viscous polymer solution to room temperature.
-
Slowly pour the polymer solution into a beaker containing vigorously stirred methanol (400 mL). A fibrous precipitate will form.
-
Continue stirring for 1 hour to ensure complete precipitation.
-
Collect the polymer by vacuum filtration using a Buchner funnel.
-
Wash the polymer thoroughly with deionized water (3 x 100 mL) and then with methanol (2 x 100 mL) to remove any remaining salts and low molecular weight oligomers.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours or until a constant weight is achieved.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of poly(arylene ether) from this compound.
Application II: Development of n-Type Organic Semiconductors
The strong electron-withdrawing nitro group in this compound makes it an attractive building block for n-type organic semiconductors.[5] By copolymerizing this compound with electron-donating monomers, it is possible to create donor-acceptor polymers with low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which facilitates electron injection and transport.
Design Principles:
-
Donor-Acceptor Architecture: The polymer backbone is constructed by alternating electron-rich (donor) and electron-poor (acceptor) units. The nitronaphthalene moiety serves as the acceptor.
-
Tuning Electronic Properties: The choice of the donor comonomer (e.g., thiophene, fluorene, or carbazole derivatives) allows for the tuning of the polymer's band gap and energy levels.
-
Solubility and Processability: The incorporation of flexible alkyl or alkoxy side chains on the donor monomer is crucial for ensuring solubility of the final polymer in common organic solvents, enabling solution-based processing techniques like spin-coating for device fabrication.
Table of Expected Properties for a Donor-Acceptor Copolymer:
| Property | Expected Value/Characteristic | Significance in Organic Electronics |
| LUMO Energy Level | -3.5 to -4.0 eV | Facilitates electron injection from common cathode materials (e.g., Al, Ca). |
| HOMO Energy Level | -5.5 to -6.0 eV | Deep HOMO level provides good air stability. |
| Electrochemical Band Gap | 1.5 to 2.5 eV | Determines the absorption spectrum and color of the material. |
| Electron Mobility | 10-4 to 10-2 cm2V-1s-1 or higher | A key performance metric for n-type semiconductors in OFETs. |
| Thermal Stability (Td5) | > 350 °C | Ensures device stability during operation and fabrication.[1][6] |
Characterization of Materials Derived from this compound
A comprehensive characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and physical properties.
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F NMR): To confirm the chemical structure of the polymer and verify the successful formation of the ether linkages.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the C-O-C ether stretch and the N-O stretches of the nitro group.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature.[1][6]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
-
Cyclic Voltammetry (CV): For polymers intended for organic electronics, CV is used to estimate the HOMO and LUMO energy levels and the electrochemical band gap.
Conclusion and Future Outlook
This compound is a valuable and versatile monomer for the synthesis of advanced materials. Its unique electronic and reactive properties enable the creation of high-performance polymers with exceptional thermal stability and chemical resistance. Furthermore, its role as an electron-deficient building block opens up exciting possibilities for the development of novel n-type organic semiconductors. The protocols and principles outlined in these notes provide a solid foundation for researchers to explore the potential of this compound in a wide range of applications, from advanced coatings and composites to next-generation organic electronic devices. Future research may focus on the synthesis of novel copolymers with tailored optoelectronic properties and the exploration of their performance in various electronic and photonic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroaromatics as n-type organic semiconductors for field effect transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Peptides with 1-Fluoro-4-nitronaphthalene
Introduction: Enhancing Peptide Detection and Analysis
In the fields of proteomics, pharmaceutical development, and biomedical research, the sensitive and accurate quantification of peptides is paramount. Many peptides lack strong chromophores or fluorophores, making their detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging, especially at low concentrations. Chemical derivatization of peptides is a powerful strategy to overcome this limitation by introducing a tag that enhances their detectability.[1]
1-Fluoro-4-nitronaphthalene (FNN) is a derivatizing agent that reacts with primary amino groups present in peptides, namely the N-terminal α-amino group and the ε-amino group of lysine residues. The resulting nitro-naphthalene derivative provides a strong UV-absorbing tag, and potentially a fluorescent tag, enabling highly sensitive detection. This application note provides a detailed guide to the principles, protocols, and analytical considerations for the derivatization of peptides with FNN.
Scientific Principles and Reaction Mechanism
The derivatization of peptides with this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on the naphthalene ring activates the carbon atom attached to the fluorine, making it susceptible to nucleophilic attack by the primary amino groups of the peptide. The reaction is typically carried out under basic conditions to ensure that the amino groups are deprotonated and thus more nucleophilic.
The general reaction is as follows:
-
Peptide-NH2 + this compound → Peptide-NH-(4-nitronaphthalene) + HF
The resulting derivatized peptide now contains the 4-nitro-1-naphthylamino moiety, which can be readily detected by UV-Vis spectrophotometry. While many nitroaromatic compounds are known to be fluorescence quenchers, some derivatives can exhibit fluorescence, offering an even more sensitive detection method.[2][3] The spectroscopic properties of the resulting derivative are critical for optimizing detection parameters in analytical instrumentation.
Caption: Nucleophilic aromatic substitution mechanism for peptide derivatization.
Materials and Reagents
-
This compound (FNN): (CAS 341-92-4) High purity (>98%) is recommended.[3]
-
Peptide Standard/Sample: Of known concentration.
-
Borate Buffer: 0.1 M, pH 8.0.
-
Acetonitrile (ACN): HPLC grade.
-
Trifluoroacetic Acid (TFA): HPLC grade.
-
Milli-Q Water or equivalent: For buffer and mobile phase preparation.
-
Microcentrifuge tubes: 1.5 mL.
-
Heating block or water bath.
-
Vortex mixer.
-
HPLC system with UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase HPLC column: C18, suitable for peptide separations.
Experimental Protocol: Peptide Derivatization
This protocol provides a starting point for the derivatization of peptides with FNN. Optimization of reaction time, temperature, and reagent concentrations is highly recommended for each specific peptide.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of FNN in acetonitrile.
-
Prepare a 1 mg/mL stock solution of the peptide in Milli-Q water or a suitable buffer.
-
Prepare the 0.1 M borate buffer and adjust the pH to 8.0.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the peptide solution.
-
Add 100 µL of the 0.1 M borate buffer (pH 8.0).
-
Add 50 µL of the 10 mM FNN solution in acetonitrile.
-
Vortex the mixture gently to ensure homogeneity.
-
-
Incubation:
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. Note: Optimal temperature and time may vary depending on the peptide.
-
-
Reaction Quenching and Sample Preparation:
-
After incubation, cool the reaction mixture to room temperature.
-
To quench the reaction, add 10 µL of 1 M HCl. This will neutralize the basic buffer and protonate any remaining unreacted amines.
-
The sample is now ready for HPLC analysis. If necessary, dilute the sample with the initial mobile phase composition.
-
Caption: Workflow for the derivatization of peptides with FNN.
HPLC Analysis of Derivatized Peptides
The introduction of the hydrophobic nitronaphthalene group will increase the retention time of the peptide on a reversed-phase HPLC column.
Table 1: Suggested HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 20 minutes (adjust as needed) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | Monitor at ~400 nm (based on the expected absorbance of the derivative) |
Data Interpretation and Troubleshooting
-
Peak Identification: Compare the chromatograms of a derivatized peptide sample with an underivatized control. The derivatized peptide will have a significantly longer retention time.
-
Multiple Peaks: The presence of multiple derivatized peaks may indicate derivatization at both the N-terminus and lysine residues, or incomplete reaction. Mass spectrometry can be used to confirm the identity of each peak.
-
Low Yield: If the derivatization yield is low, consider increasing the reaction temperature, time, or the concentration of FNN. Ensure the pH of the reaction buffer is optimal (around 8-9).
-
Reagent Peaks: A large peak at the beginning of the chromatogram may correspond to unreacted FNN or its hydrolysis products.
Mass Spectrometry Analysis
For confirmation of derivatization and identification of derivatized peptides, mass spectrometry is an invaluable tool.[3] The mass of the derivatized peptide will increase by the mass of the 4-nitro-1-naphthyl group (C10H6NO2) minus the mass of a hydrogen atom, which is an increase of 172.04 Da for each derivatized amino group.
Conclusion
Derivatization of peptides with this compound is a promising method for enhancing their detection in analytical assays. The protocol provided herein serves as a robust starting point for researchers. Through careful optimization of the reaction and analytical conditions, this technique can be a valuable addition to the analytical toolkit for peptide quantification in various research and development settings.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Fluoro-4-nitronaphthalene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Fluoro-4-nitronaphthalene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, handling, and analysis of this compound.
Q1: What are the primary synthetic routes to this compound?
There are two principal strategies for synthesizing this compound, each with its own set of advantages and challenges:
-
Electrophilic Nitration of 1-Fluoronaphthalene: This is a direct approach where 1-fluoronaphthalene is treated with a nitrating agent. The fluorine atom is an ortho-, para-director, but the electronics of the naphthalene ring system strongly favor substitution at the 4-position (para to the fluorine). The primary challenge is controlling the reaction to prevent over-nitration and the formation of unwanted isomers.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This route typically involves displacing a different halogen (like chlorine) from a 1-halo-4-nitronaphthalene precursor with a fluoride source, such as potassium fluoride. The powerful electron-withdrawing effect of the nitro group at the 4-position activates the ring, making the carbon at the 1-position susceptible to nucleophilic attack.[3] This is analogous to the well-known Halex process.[3]
Q2: What are the critical safety precautions for handling this compound and its precursors?
Safety is paramount. This compound and related nitroaromatic compounds are hazardous. Always consult the latest Safety Data Sheet (SDS). Key precautions include:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[5][6]
-
Handling: Avoid contact with skin and eyes.[4][5] It may cause skin and eye irritation, and harmful if swallowed.[7]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[8]
-
Waste Disposal: Dispose of contaminated materials and chemical waste in accordance with local, state, and federal regulations.
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and immediate method for reaction monitoring. Use a suitable eluent system (e.g., a hexane/ethyl acetate mixture) to achieve good separation between your starting material, product, and any significant byproducts. For more quantitative analysis, taking aliquots at regular intervals for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[1][9]
Q4: What are the common impurities I should anticipate?
The impurity profile depends heavily on the synthetic route:
-
From Nitration: Expect isomeric impurities (e.g., 1-fluoro-2-nitronaphthalene, 1-fluoro-5-nitronaphthalene), dinitrated byproducts, and unreacted 1-fluoronaphthalene.[1][10]
-
From SNAr: The primary impurities will be the starting 1-halo-4-nitronaphthalene and potential byproducts from side reactions with the solvent or trace water.
-
General: Degradation products, often appearing as dark, tarry substances, can form if the reaction is overheated or run for too long.[11]
A validated RP-HPLC method can be used to identify and quantify key process-related impurities such as 1-aminonaphthalene, 1-nitronaphthalene, and naphthalene.[12][13][14][15]
Section 2: Troubleshooting and Optimization Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem Area: Low or Inconsistent Product Yield
Q1: My reaction yield is consistently below 50%. What are the most likely causes?
Low yield is a common issue that can often be traced back to several factors. Let's break down the diagnostic process.
-
Cause 1: Purity of Starting Materials: The quality of your starting material is critical. Impurities in 1-fluoronaphthalene can lead to undesired side reactions, while low-quality nitrating agents may have reduced potency. Always use reagents from a reputable supplier and consider purifying starting materials if their quality is uncertain.[16]
-
Cause 2: Reaction Temperature: Temperature control is crucial.
-
For Nitration: Running the reaction at too low a temperature can make it sluggish and incomplete. Conversely, excessive heat can lead to decomposition and the formation of tarry byproducts.[10] A typical range for nitration of naphthalenes is 50-60°C.[10][17]
-
For SNAr: These reactions often require elevated temperatures to proceed at a reasonable rate, but overheating can degrade polar aprotic solvents like DMF or DMSO.[18]
-
-
Cause 3: Inefficient Mixing: In heterogeneous reactions (like nitration with mixed acid), poor stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure vigorous and efficient mechanical stirring throughout the addition and reaction period.[11]
Q2: I am performing a nitration of 1-fluoronaphthalene and getting a mixture of isomers. How can I improve regioselectivity for the 4-position?
While the 4-position is electronically favored, reaction conditions can influence the isomer ratio.
-
Controlling Temperature: Maintain a consistent and moderate temperature (e.g., 50°C).[10] Fluctuations can alter the kinetic vs. thermodynamic product distribution.
-
Slow Reagent Addition: Add the nitrating agent slowly and sub-surface to the solution of 1-fluoronaphthalene.[11] This maintains a low concentration of the nitrating species and minimizes side reactions.
-
Solvent Choice: Performing the nitration in a solvent like 1,4-dioxane or acetic acid can help homogenize the reaction mixture and temper the reactivity of the nitrating agent, potentially improving selectivity compared to a neat reaction.[1][11]
Q3: My SNAr reaction to introduce the fluoride is stalled and incomplete. How can I drive it to completion?
An incomplete SNAr reaction points to insufficient activation or reactivity.
-
Solvent System: Ensure your solvent is a polar aprotic type (e.g., DMSO, DMF, Sulfolane) and, critically, that it is anhydrous.[3] Water can deactivate the fluoride nucleophile.
-
Fluoride Source and Activation: Anhydrous potassium fluoride is a common choice.[3] Its effectiveness can be dramatically increased by using spray-dried KF or by adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve its solubility and nucleophilicity.
-
Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20°C. Monitor by TLC to see if the reaction progresses without significant byproduct formation.[18]
Problem Area: Product Purification and Impurities
Q1: My crude product is a dark, oily solid. How do I remove the color and purify it?
Dark coloration typically indicates the presence of polymeric or oxidized byproducts.
-
Aqueous Workup: After quenching the reaction, perform a thorough workup. Washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) can sometimes remove colored impurities.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (like ethanol or toluene) and treat it with a small amount of activated charcoal. Heat the mixture gently, then filter it hot through a pad of celite. This is often very effective at removing highly conjugated, colored impurities.
-
Recrystallization: This is the most effective method for final purification. 1-nitronaphthalene, a related compound, is often recrystallized from ethanol.[11] Experiment with different solvents (e.g., ethanol, isopropanol, or mixed solvent systems) to find conditions that yield clean, crystalline this compound.
Q2: What is the best way to achieve >98% purity for analytical standards or subsequent steps?
For high purity, a multi-step approach is often necessary.
-
Initial Purification: Start with a crude product that has been subjected to a thorough aqueous workup.
-
Column Chromatography: If recrystallization fails to remove a persistent impurity (especially an isomer with similar solubility), flash column chromatography on silica gel is the method of choice. Use a gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Final Recrystallization: After chromatography, recrystallize the combined, pure fractions to obtain a highly pure, crystalline solid.
Section 3: Protocols and Data
Protocol 1: General Procedure for Nitration of 1-Fluoronaphthalene
Disclaimer: This is a generalized protocol based on established chemical principles for nitrating naphthalene systems.[10][17] It must be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment is required before proceeding.
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-fluoronaphthalene (1.0 eq) in a suitable solvent such as glacial acetic acid or 1,4-dioxane.[1][11] Cool the solution to 0-5°C in an ice bath.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at low temperature.
-
Addition: Add the cold nitrating mixture dropwise to the stirred 1-fluoronaphthalene solution via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 50-60°C and stir for 2-6 hours, monitoring progress by TLC.[10]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it slowly over a large volume of crushed ice and water with vigorous stirring.
-
Isolation: The crude product will precipitate as a solid. Isolate it by vacuum filtration and wash the filter cake thoroughly with water until the washings are neutral.
-
Purification: Dry the crude solid. The product can be purified by recrystallization from ethanol or another suitable solvent.[11]
Table 1: Key Parameter Comparison for Synthetic Routes
| Parameter | Electrophilic Nitration | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 1-Fluoronaphthalene | 1-Chloro-4-nitronaphthalene (or other halo-) |
| Key Reagents | HNO₃ / H₂SO₄ (Mixed Acid)[10] | Anhydrous KF, Phase-Transfer Catalyst[3] |
| Typical Solvents | Acetic Acid, 1,4-Dioxane, or neat[1][11] | Anhydrous DMSO, DMF, Sulfolane[3] |
| Temperature Range | 0°C (addition) to 50-60°C (reaction) | 80 - 180°C |
| Key Advantages | Direct route, readily available reagents. | High regioselectivity, avoids isomeric mixtures. |
| Common Issues | Isomer formation, over-nitration, safety with mixed acids. | Requires anhydrous conditions, high temperatures, potential solvent decomposition.[18] |
Section 4: Visualized Workflows
The following diagrams illustrate key workflows for synthesis and troubleshooting.
Caption: General experimental workflow for synthesis and purification.
Caption: A logical workflow for diagnosing low reaction yield.
References
- 1. scitepress.org [scitepress.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Page loading... [guidechem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound | C10H6FNO2 | CID 261764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. prepchem.com [prepchem.com]
- 11. youtube.com [youtube.com]
- 12. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. nbinno.com [nbinno.com]
- 17. RU2669774C1 - Method for producing 1-nitronaphthalene - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Synthesis of 1-Fluoro-4-nitronaphthalene
Welcome to the technical support guide for the synthesis of 1-Fluoro-4-nitronaphthalene (CAS 341-92-4).[1] This document is designed for researchers, chemists, and drug development professionals who are actively working with this important intermediate. Our goal is to provide not just procedural steps, but the underlying chemical rationale to empower you to diagnose and resolve common experimental challenges. This guide is structured to move from critical safety considerations to in-depth troubleshooting of specific issues like low yield and impurity formation.
Section 1: Critical Safety Protocols: Handle with Extreme Care
The synthesis of this compound primarily involves the use of a mixed acid (nitric and sulfuric acid) nitrating agent. This mixture is highly corrosive, a powerful oxidizer, and can cause severe chemical burns upon contact.[2][3][4] Reactions are often highly exothermic and can lead to thermal runaway if not properly controlled.[2]
Before You Begin, You MUST:
-
Conduct a Full Risk Assessment: Evaluate every chemical and every step of the procedure.[2]
-
Work in a Certified Chemical Fume Hood: Ensure proper ventilation to avoid inhaling toxic nitric acid fumes and nitrogen oxides that may be produced.[2][5]
-
Wear Appropriate Personal Protective Equipment (PPE): This is non-negotiable.
-
Ensure Immediate Access to Emergency Equipment: An eyewash station and a safety shower must be within a few seconds' reach.[2][3]
-
Prepare for Spills: Have a spill containment kit with a neutralizing agent (e.g., sodium bicarbonate or soda ash) ready. Do not use combustible materials to absorb acid spills.[6]
-
Avoid Incompatible Materials: Keep organic materials, reducing agents, metals, and alcohols away from the nitrating mixture to prevent violent reactions.[4]
Section 2: Reaction Overview and Mechanism
The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) of 1-fluoronaphthalene. The reaction uses a mixture of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
The reaction proceeds in two main stages:
-
Formation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate then loses a molecule of water to form the nitronium ion (NO₂⁺).[7][8]
-
Electrophilic Attack: The π-electron system of the naphthalene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The fluorine atom is an ortho-, para- directing group, leading to substitution primarily at the C4 position (para).
-
Deprotonation: A weak base (like HSO₄⁻ or water) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[9]
Section 3: Frequently Asked Questions (FAQs)
Q1: My reaction yield is disappointingly low. What are the most common culprits? A: Low yield often traces back to three main areas: incomplete reaction due to suboptimal conditions, excessive formation of side products (like isomers or dinitrated compounds), or physical loss of product during the aqueous workup and purification steps. Careful control of temperature and reaction time is the first place to investigate.
Q2: My TLC plate shows multiple spots after the reaction. What are these impurities? A: Besides your target compound and unreacted starting material, the most probable impurities are the isomeric 1-fluoro-2-nitronaphthalene and dinitrated products. The formation of 2-nitronaphthalene is generally minor in electrophilic nitration.[10] The ratio of these impurities depends heavily on the reaction conditions, especially temperature.[7]
Q3: The reaction mixture turned dark brown or black. Should I be concerned? A: A darkening of the reaction mixture is common in nitrations due to the formation of minor oxidized byproducts and nitrogen oxides. However, a rapid change to a very dark, tarry consistency, especially with vigorous gas evolution, can be a sign of a runaway reaction. This indicates poor temperature control and potential decomposition. If this occurs, immediate and cautious cooling is necessary.
Q4: What is the safest way to quench the reaction and handle the acid waste? A: The reaction should be quenched by pouring the mixture slowly and carefully over a large amount of crushed ice with stirring. This dilutes the acid and dissipates the heat. Never add water directly to the concentrated acid mixture, as this can cause violent boiling and splashing.[6] The resulting acidic aqueous layer should be neutralized carefully with a base like sodium carbonate or sodium hydroxide before disposal, in accordance with local environmental regulations.[4]
Q5: I'm struggling to purify the crude product. What's the best method? A: The crude product, which often solidifies upon quenching, can typically be purified by recrystallization.[11] A common solvent system is ethanol or a mixture of ethanol and water. If isomeric impurities are significant, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) may be required for complete separation.
Section 4: In-Depth Troubleshooting Guides
Problem: Low or No Product Yield
This is the most frequent issue encountered. A systematic approach is required to diagnose the cause.
References
- 1. This compound | C10H6FNO2 | CID 261764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ehs.com [ehs.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. labproinc.com [labproinc.com]
- 6. eastharbourgroup.com [eastharbourgroup.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Nitration and photonitration of naphthalene in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Purification Techniques for 1-Fluoro-4-nitronaphthalene Products
Welcome to the technical support center for 1-Fluoro-4-nitronaphthalene. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. The quality of your starting materials is a critical determinant of experimental success, directly impacting reaction yields, side-product formation, and the integrity of your final compound[1]. This document provides in-depth, field-proven insights into common purification challenges and their solutions, structured in a practical question-and-answer format.
Section 1: Initial Purity Assessment & Compound Properties
Before attempting any purification, a preliminary assessment of your crude product is essential. This step will inform your choice of purification strategy.
FAQ: How should I assess the purity of my crude this compound?
Answer: A combination of Thin-Layer Chromatography (TLC) and melting point analysis is the most effective initial approach.
-
Thin-Layer Chromatography (TLC): TLC provides a rapid, qualitative assessment of the number of components in your mixture. Spot your crude material alongside the starting materials on a silica gel plate. A single spot for your product that is well-separated from other spots indicates a relatively clean reaction. Multiple spots suggest the presence of impurities that require removal. The polarity of the mobile phase can be adjusted to achieve optimal separation, which will be invaluable for developing a column chromatography method later[2][3].
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening of the melting range.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆FNO₂ | [4] |
| Molecular Weight | 191.16 g/mol | [4][5] |
| Appearance | Pale yellow crystalline solid | [6] |
| Boiling Point | 314.6°C at 760 mmHg | [7] |
| Polarity | Moderately polar | [8] |
| Solubility | Generally soluble in organic solvents, limited solubility in water | [9] |
Section 2: Primary Purification Techniques
The two most common and effective lab-scale purification methods for solid organic compounds like this compound are recrystallization and column chromatography.
Recrystallization
Recrystallization is an ideal technique for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found.
FAQ: When should I choose recrystallization?
Answer: Opt for recrystallization when your crude product is mostly pure (e.g., >85-90%) and you need to remove minor byproducts or unreacted starting materials. It is generally faster and uses less solvent than chromatography for polishing nearly pure compounds.
FAQ: How do I select the best solvent for recrystallization?
Answer: The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. Conversely, it should either dissolve impurities very well at all temperatures (so they remain in the mother liquor) or not at all (so they can be filtered off hot).
Causality: This temperature-dependent solubility differential is the driving force of purification. As the hot, saturated solution cools, the solubility of the desired compound decreases sharply, forcing it to crystallize out while impurities remain dissolved in the solvent.
For this compound, which is moderately polar, solvents like ethanol, isopropanol, or mixed solvent systems such as hexane/ethyl acetate or toluene are excellent starting points. For the closely related 1-nitronaphthalene, purification has been achieved using ligroin or xylene[10].
Table 2: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity (Relative) | Rationale & Comments |
| Ethanol | 78 | High | Good for many moderately polar compounds. |
| Isopropanol | 82 | Medium-High | Similar to ethanol, slightly less polar. |
| Toluene | 111 | Low | Good for dissolving aromatic compounds when hot. |
| Hexane/Ethyl Acetate | Variable | Variable | A mixed system allows for fine-tuning polarity to achieve ideal solubility. |
| Solvent Naphtha | Variable | Low | Historically used for purifying crude nitronaphthalene[11]. |
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent dropwise at room temperature. If it dissolves readily, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot but reappears upon cooling, you have found a suitable solvent.
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored from persistent impurities, add a small amount of activated charcoal and boil for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: If charcoal or insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Troubleshooting Recrystallization
-
Q: My product "oiled out" instead of forming crystals. What happened?
-
A: This often occurs when the boiling point of the solvent is higher than the melting point of the impure product, or if the solution is supersaturated with impurities. Solution: Re-heat the mixture to dissolve the oil, add slightly more hot solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal can also promote proper crystallization.
-
-
Q: My recovery is very low. How can I improve it?
-
A: This is typically caused by using too much solvent, cooling the solution too quickly, or choosing a solvent in which the product has significant solubility even when cold. Solution: Try to reduce the initial volume of solvent. If crystals don't form, you can boil off some solvent to re-concentrate the solution. Ensure you are cooling thoroughly in an ice bath. The mother liquor can also be concentrated to recover a second, less pure crop of crystals.
-
Column Chromatography
This technique is powerful for separating complex mixtures or when recrystallization fails, especially for removing impurities with similar polarity to the product[3].
FAQ: When is column chromatography the better choice?
Answer: Chromatography is preferred when you have multiple impurities, when impurities are isomers or have very similar solubility profiles to your product, or when you are working with a very crude initial mixture. It offers much higher resolving power than a single recrystallization[2].
FAQ: How do I choose the right mobile phase (eluent)?
Answer: The ideal eluent system is determined using TLC. You are looking for a solvent or solvent mixture that moves your desired compound to an Rf (retention factor) value of approximately 0.25-0.35[2].
Causality: In normal-phase chromatography (with a polar stationary phase like silica gel), compounds are separated based on polarity. Non-polar compounds have weaker interactions with the silica and are eluted faster by a non-polar mobile phase. Polar compounds interact more strongly and require a more polar mobile phase to elute[12]. For this compound, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually adding a more polar solvent (e.g., ethyl acetate or dichloromethane) is highly effective.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Select a column of appropriate size. A general rule is to use 30-100g of silica gel for every 1g of crude mixture. Pack the column using a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles or cracks[12].
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, you can adsorb the compound onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
-
Elution: Begin adding the mobile phase to the top of the column. Start with the low-polarity solvent (e.g., 100% hexane) and collect fractions. Gradually increase the polarity of the eluent (e.g., move to 2% ethyl acetate in hexane, then 5%, etc.) to elute compounds of increasing polarity.
-
Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Column Chromatography
-
Q: My compound bands are overlapping, leading to poor separation. What can I do?
-
A: This can be caused by several factors. Solutions: 1) Use a shallower solvent gradient (increase polarity more slowly). 2) Ensure you did not overload the column with too much sample. 3) Check that the column was packed properly to avoid channeling. 4) Use a longer column for better resolution[2].
-
-
Q: The column is running extremely slowly.
-
A: This usually indicates that the silica gel was packed too tightly or the particles are too fine. Applying gentle positive pressure ("flash chromatography") with air or nitrogen can speed up the process[3]. Ensure the column frit is not clogged.
-
Section 3: General Troubleshooting & FAQs
Q: What are the most common impurities I should expect?
A: The direct nitration of naphthalene derivatives can be difficult to control perfectly. Common impurities include:
-
Isomeric Products: Synthesis may yield other isomers like 1-Fluoro-2-nitronaphthalene or 1-Fluoro-5-nitronaphthalene[13]. These can be very difficult to separate by recrystallization and often require careful column chromatography.
-
Dinitronated Products: Over-nitration can lead to dinitronaphthalene species, which are significantly more polar and often highly colored[14].
-
Unreacted Starting Material: Incomplete nitration will leave residual 1-fluoronaphthalene[9].
Q: What are the critical safety precautions for this compound?
A: this compound is a hazardous substance. It can be harmful if swallowed, cause skin irritation, and cause serious eye irritation[4][7]. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves[15][16]. Consult the Safety Data Sheet (SDS) before use[15][16].
Section 4: Visualization Workflows
The following diagrams illustrate the logical flow of the purification process and a common troubleshooting scenario.
Caption: General purification strategy for this compound.
Caption: Troubleshooting flowchart for when a product "oils out".
References
- 1. nbinno.com [nbinno.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H6FNO2 | CID 261764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. keyorganics.net [keyorganics.net]
- 6. Cas 5385-52-4,1-fluoro-2-nitronaphthalene | lookchem [lookchem.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. prepchem.com [prepchem.com]
- 11. US1581258A - Purification of alpha-nitro-naphthalene - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Preparation of fluoronitronaphthalenes via a modified Schiemann reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Page loading... [wap.guidechem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 1-Fluoro-4-nitronaphthalene
Welcome to the technical support resource for the nucleophilic aromatic substitution (SNAr) of 1-fluoro-4-nitronaphthalene. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into improving reaction yields and overcoming common experimental hurdles. The information is structured in a direct question-and-answer format to address specific challenges you may encounter.
Understanding the Core Reaction: The SNAr Mechanism
The nucleophilic aromatic substitution of this compound is a powerful transformation for synthesizing a wide array of functionalized naphthalene derivatives. The reaction proceeds via a two-step addition-elimination mechanism, often referred to as the SNAr pathway.[1][2][3] The key to this reaction's success lies in the electronic properties of the substrate. The potent electron-withdrawing nitro group (–NO₂) at the C4 position activates the naphthalene ring for nucleophilic attack, particularly at the C1 position where the fluorine leaving group is located.[4][5][6] This activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is the rate-determining step of the reaction.[1][2][7]
Troubleshooting Guide
This section addresses specific, practical problems encountered during the experiment. The workflow diagram below provides a systematic approach to diagnosing yield issues.
Issue 1: Low or No Product Yield
Q: My reaction is giving a very low yield, or I'm only recovering starting material. What are the most likely causes and how can I address them?
A: This is the most common issue and can usually be traced back to one of four key areas: the nucleophile, the solvent, the temperature, or the presence of contaminants.
-
Nucleophile Reactivity and Stoichiometry:
-
Causality: The nucleophile must be strong enough to attack the electron-deficient ring. Weak nucleophiles (e.g., neutral alcohols or water) will react very slowly, if at all, without a strong base to deprotonate them first. The nucleophile's concentration is also critical.
-
Solution:
-
For weak nucleophiles (ROH, RSH, R₂NH): Ensure you are using a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, DBU) to generate the more potent anionic nucleophile (alkoxide, thiolate, or amide) in situ.[8] For alcohols and thiols, sodium hydride (NaH) is highly effective. For amines, a carbonate base is often sufficient.
-
Stoichiometry: Use a slight excess of the nucleophile (typically 1.1–1.5 equivalents) to ensure the reaction goes to completion, but avoid a large excess which can complicate purification.
-
-
-
Solvent Choice:
-
Causality: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents are superior for SNAr reactions because they solvate the cation (e.g., K⁺ from K₂CO₃) but leave the anionic nucleophile relatively "naked" and highly reactive.[9][10] Protic solvents (like ethanol or water) form strong hydrogen bonds with the nucleophile, creating a solvent cage that significantly reduces its nucleophilicity and slows the reaction.[9][11][12]
-
Solution: Switch from protic or nonpolar solvents to a polar aprotic solvent. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are excellent choices that will dramatically accelerate the reaction rate.[13][14]
Solvent Type Examples Effect on SNAr Rate Reason Polar Aprotic DMF, DMSO, NMP, Acetonitrile High Solvates cation, leaves anion nucleophile highly reactive.[9] Polar Protic Water, Methanol, Ethanol Low Solvates and stabilizes the nucleophile via H-bonding, reducing its reactivity.[12] Nonpolar Toluene, Hexane, Dioxane Very Low Poor solubility of ionic reagents and poor stabilization of the charged intermediate. -
-
Reaction Temperature:
-
Causality: Like most reactions, the SNAr reaction rate is temperature-dependent. Insufficient thermal energy can lead to a sluggish or stalled reaction, especially with moderately reactive nucleophiles. However, excessively high temperatures can cause decomposition of the starting material, product, or solvent.
-
Solution: If the reaction is slow at room temperature, gradually increase the heat. A typical starting point is 60-80 °C.[8] For less reactive nucleophiles, temperatures of 100-150 °C may be necessary.[15] Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the appearance of product versus impurities.
-
-
Presence of Water:
-
Causality: Water is a competing, albeit weak, nucleophile. More importantly, it can protonate and deactivate your anionic nucleophile, especially if you are using a stoichiometric amount. It can also interfere with strong bases like NaH.
-
Solution: Ensure your glassware is thoroughly dried and use anhydrous solvents, particularly when working with highly reactive bases like sodium hydride.
-
Issue 2: Formation of Side Products/Colored Impurities
Q: My reaction works, but I am getting significant side products or the reaction mixture turns dark brown/black. How can I improve the selectivity and final product purity?
A: Side product formation is often related to reaction conditions being too harsh or the presence of alternative reaction pathways.
-
Reaction at Other Positions:
-
Causality: While the C1 position is highly activated, extremely harsh conditions (very high temperatures, very strong bases) could potentially lead to other reactions, such as the formation of benzyne-type intermediates, though this is less common for highly activated substrates.[5][16] More likely, side products arise from reactions involving the nitro group.
-
Solution: Use the mildest conditions possible that still afford a reasonable reaction rate. Avoid excessively high temperatures. If using a very strong base, consider adding it slowly at a lower temperature.
-
-
Decomposition:
-
Causality: Nitroaromatic compounds can be thermally sensitive. The intense dark colors often observed are due to the formation of highly conjugated anionic species related to the Meisenheimer complex or from decomposition at elevated temperatures.[1]
-
Solution:
-
Lower the Temperature: Find the minimum temperature required for the reaction to proceed efficiently.
-
Protect from Light/Air: Some nitro compounds are sensitive to light. Running the reaction under an inert atmosphere (N₂ or Ar) can also prevent oxidative side reactions.
-
Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent product degradation.
-
-
-
Side Reactions of the Nucleophile:
-
Causality: The nucleophile or the newly formed product might be unstable under the reaction conditions. For example, an ester nucleophile could be hydrolyzed by excess base.
-
Solution: Choose a base that is compatible with your nucleophile and product. For sensitive substrates, a milder base like K₂CO₃ or an organic base like triethylamine (Et₃N) may be preferable to hydroxides or hydrides.[8]
-
Frequently Asked Questions (FAQs)
Q1: Why is fluorine the best halogen leaving group for SNAr reactions? This is the opposite of SN2 reactions.
A1: This is an excellent and crucial question. In an SN2 reaction, the rate-determining step involves the breaking of the carbon-halogen bond, so weaker bonds (C-I) lead to faster reactions. In an SNAr reaction, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[4][7] Fluorine's high electronegativity makes the carbon it is attached to (C1) highly electrophilic (electron-poor), which strongly attracts the incoming nucleophile. This electrostatic attraction accelerates the rate-determining attack step, making fluorine the best leaving group. The C-F bond is only broken in the second, fast step of the reaction, so its strength does not inhibit the overall rate.[17][18] The established leaving group order for SNAr is F > Cl ≈ Br > I.[17]
Q2: What is the optimal base for my reaction?
A2: The optimal base depends on the pKa of your nucleophile. The goal is to select a base strong enough to deprotonate the nucleophile effectively without causing side reactions.
-
For alcohols and thiols (pKa ~10-16): A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is ideal.
-
For secondary amines or anilines (pKa ~11-25): A moderately strong inorganic base like potassium carbonate (K₂CO₃) is often sufficient and is easy to remove during workup.[8]
-
For very sensitive substrates: An organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used, although they are generally weaker.
Q3: How does increasing the temperature affect the ratio of substitution to elimination products?
A3: While elimination reactions (E1/E2) are a major concern in aliphatic substitutions, they are not a competing pathway in nucleophilic aromatic substitution under these conditions. However, temperature does have a critical effect. Increasing the temperature will increase the reaction rate. According to thermodynamics, higher temperatures tend to favor elimination in aliphatic systems because elimination reactions often have a higher positive entropy change (more molecules are formed).[19][20] For SNAr, the primary concern with high temperature is not a competing elimination pathway, but rather the potential for decomposition of the nitroaromatic compound.[21]
Q4: Are there any catalysts that can improve the yield or rate of this reaction?
A4: While this compound is already highly activated and often does not require a catalyst, catalysis can be beneficial in challenging cases, such as with unactivated aryl fluorides or for achieving reactions at lower temperatures.[22]
-
Phase-Transfer Catalysts (PTCs): Compounds like tetrabutylammonium bromide (TBAB) can be used in two-phase systems to shuttle the anionic nucleophile from an aqueous or solid phase into the organic phase, increasing its effective concentration and reactivity.
-
Transition Metal Catalysis: While distinct from the SNAr mechanism, methods involving transition metals like ruthenium or rhodium can activate C-F bonds, but these are typically employed for less electron-deficient aromatic rings.[23][24]
-
Organic Superbases: Certain powerful organic bases have been shown to catalyze SNAr reactions even with electron-neutral fluoroarenes.[15]
General Experimental Protocol
This is a representative protocol for the reaction of this compound with a generic amine nucleophile. Conditions should be optimized for each specific substrate.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF, 5-10 mL per mmol of substrate).
-
Reagents: Add the amine nucleophile (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition: Add this compound (1.0 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Semantic Scholar [semanticscholar.org]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
stability of 1-Fluoro-4-nitronaphthalene under different conditions
Welcome to the technical support center for 1-Fluoro-4-nitronaphthalene (CAS 341-92-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common stability-related issues encountered during experimentation. Our goal is to equip you with the scientific understanding and practical solutions necessary for the successful handling and application of this versatile fluorinated aromatic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by its susceptibility to nucleophilic aromatic substitution (SNAr), and to a lesser extent, by thermal and photochemical stress. The electron-withdrawing nature of the nitro group activates the naphthalene ring, making the fluorine atom a good leaving group in the presence of nucleophiles.[1] Key factors to consider are:
-
Presence of Nucleophiles: This is the most significant factor. Amines, hydroxides, alkoxides, and even water under certain conditions can displace the fluoride.
-
pH: Basic conditions can generate potent nucleophiles (e.g., OH-) that readily react with the compound. Acidic conditions are generally more favorable for stability, provided no other reactive species are present.
-
Temperature: Elevated temperatures can accelerate degradation, especially in the presence of contaminants or nucleophiles.
-
Light: Although less documented for this specific molecule, nitroaromatic compounds can be susceptible to photochemical reactions. Direct sunlight or prolonged exposure to high-intensity UV light should be avoided.[2]
-
Solvent: The choice of solvent can influence reaction rates with nucleophiles. Polar aprotic solvents can accelerate SNAr reactions.
Q2: I am observing an unexpected side product in my reaction mixture. How can I determine if it's a degradation product of this compound?
A2: The most probable degradation pathway involves the displacement of the fluoride ion by a nucleophile present in your reaction mixture. For instance, if your reaction is run in the presence of water or hydroxide, you would expect the formation of 1-Hydroxy-4-nitronaphthalene. If an amine is present, you would see the corresponding N-substituted 4-nitro-1-naphthylamine.
To confirm this, you can employ the following strategies:
-
Run a Control Experiment: Set up your reaction under the same conditions (solvent, temperature, time) but without your primary substrate, only this compound and the suspected nucleophile.
-
Analytical Characterization: Use techniques like LC-MS to determine the mass of the impurity. The mass should correspond to the expected product of nucleophilic substitution. 1H and 19F NMR can also be highly informative. The disappearance of the fluorine signal in the 19F NMR spectrum is a strong indicator of fluoride displacement.
Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?
A3: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment.[3] The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or refrigerated (4°C).[4][5] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |
| Light | Amber or opaque containers.[2] | Protects from potential photochemical degradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass). | Prevents contamination and reaction with container materials. |
It is also crucial to store it away from strong bases, acids, and oxidizing agents.[6]
Troubleshooting Guides
Issue 1: Poor yield or incomplete reaction in a synthesis where this compound is a starting material.
This issue often points to the degradation of the starting material before or during the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps & Explanations:
-
Verify Starting Material Purity: Before starting your synthesis, always verify the purity of your this compound using a suitable analytical method like HPLC or NMR. Impurities can inhibit your reaction or lead to unwanted side products.[7]
-
Scrutinize Solvents and Reagents: Ensure all solvents and other reagents are anhydrous and free from nucleophilic impurities. For example, residual water in a solvent can lead to the formation of 1-Hydroxy-4-nitronaphthalene. Use freshly distilled or high-purity anhydrous solvents.
-
Reaction Temperature Control: While heating can increase reaction rates, excessive temperatures can also promote the degradation of this compound. Determine the optimal temperature that favors your desired reaction without causing significant degradation.
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon). This prevents the introduction of atmospheric water and oxygen.
Issue 2: Inconsistent results between different batches of this compound.
Batch-to-batch variability can be a significant source of frustration. This often stems from inconsistencies in the purity and impurity profiles of the starting material.
Preventative Measures:
-
Supplier Qualification: Source your this compound from a reputable supplier who can provide a detailed Certificate of Analysis (CoA) for each batch.[7]
-
In-house Quality Control: Upon receiving a new batch, perform your own quality control checks (e.g., melting point, HPLC, NMR) to confirm it meets your experimental requirements.
-
Standardized Operating Procedures (SOPs): Maintain strict SOPs for the handling and storage of the reagent to minimize the introduction of variability from your own processes.
Mechanistic Insights: The SNAr Pathway
The primary mode of degradation for this compound in the presence of nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this pathway is key to predicting and preventing unwanted side reactions.
Caption: Simplified SNAr degradation pathway.
Explanation of the Mechanism:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine. This is the rate-determining step. The strong electron-withdrawing effect of the para-nitro group stabilizes the resulting intermediate.
-
Formation of the Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the aromatic ring and the nitro group.
-
Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group.
The electron-withdrawing nitro group is crucial for stabilizing the negatively charged intermediate, thereby facilitating the reaction.[1] This inherent reactivity is what makes this compound a useful synthetic building block, but also necessitates careful handling to avoid unwanted degradation.
References
Technical Support Center: Stabilizing 1-Fluoro-4-nitronaphthalene in Synthetic Protocols
Welcome to the technical support center for 1-Fluoro-4-nitronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable yet sensitive reagent. By understanding its reactivity and decomposition pathways, you can significantly improve reaction outcomes, increase yields, and ensure the purity of your target compounds.
Section 1: Understanding the Instability of this compound
This compound is a highly useful building block in organic synthesis, primarily due to its activated aromatic system, which is primed for Nucleophilic Aromatic Substitution (SNAr) reactions. The potent electron-withdrawing nitro group at the C4 position, coupled with the electronegative fluorine atom at C1, makes the C1 position exceptionally electrophilic and susceptible to attack by a wide range of nucleophiles.
However, this high reactivity is also the source of its instability. The same electronic factors that facilitate desired SNAr reactions can also promote unwanted side reactions and decomposition, particularly under harsh conditions. The primary modes of decomposition include:
-
Over-reaction and Polymerization: Strong nucleophiles or bases can lead to multiple substitutions or polymerization, resulting in complex mixtures and low yields of the desired product.
-
Reduction of the Nitro Group: The nitro group itself can be susceptible to reduction, especially in the presence of certain nucleophiles (like thiols) or trace metal impurities.[1][2][3] This leads to the formation of undesired nitroso, hydroxylamino, or amino byproducts.
-
Hydrolysis: In the presence of strong aqueous bases, the fluorine atom can be displaced by a hydroxide ion, leading to the formation of 4-nitro-1-naphthol.
-
Photochemical Degradation: Nitronaphthalenes can be sensitive to light, particularly UV radiation, which can induce intramolecular rearrangements and degradation.[4][5][6]
Understanding these pathways is the first step toward designing robust and successful synthetic procedures.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses common problems encountered during reactions with this compound in a practical, question-and-answer format.
Problem 1: My SNAr reaction with an amine/thiol turns dark brown or black, and my yield is very low. What is happening and how can I fix it?
A dark reaction color is a classic indicator of decomposition and polymerization. This is often caused by excessive heat, a base that is too strong, or a highly reactive nucleophile.
Causality: The SNAr reaction is often exothermic. A rapid temperature increase can accelerate side reactions. Strong bases can deprotonate the starting material or product, leading to unwanted reactivity.
Solutions:
-
Temperature Control:
-
Action: Begin the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the initial exotherm.
-
Rationale: By managing the heat of the reaction, you can minimize the rate of decomposition pathways relative to the desired SNAr pathway.
-
-
Choice of Base:
-
Action: If using a strong base like NaH or LDA, consider switching to a milder inorganic base such as K₂CO₃ or Cs₂CO₃, or an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Rationale: Milder bases are sufficient to neutralize the HF generated during the reaction but are less likely to cause unwanted deprotonation and subsequent side reactions.
-
-
Solvent Selection:
-
Action: Use a polar aprotic solvent like DMF, DMSO, or NMP. These solvents are known to accelerate SNAr reactions.[7][8]
-
Rationale: Polar aprotic solvents effectively solvate the cationic counter-ion of the base and the charged Meisenheimer intermediate, stabilizing it and promoting the forward reaction.[9]
-
Problem 2: I am seeing byproducts in my mass spec that correspond to the reduction of the nitro group to an amino group. How can I prevent this?
The reduction of the nitro group is a common side reaction, particularly when using nucleophiles that can also act as reducing agents, such as thiols.
Causality: Certain functional groups can undergo redox reactions with the nitro group under the reaction conditions. This can be exacerbated by elevated temperatures or the presence of catalytic metal impurities.
Solutions:
-
Degas Solvents:
-
Action: Before use, degas your reaction solvent by bubbling nitrogen or argon through it for 15-30 minutes.
-
Rationale: Removing dissolved oxygen can help to suppress oxidative side reactions that may contribute to the degradation of starting materials and products.
-
-
Use High-Purity Reagents:
-
Action: Ensure your starting materials and reagents are of high purity and free from trace metal contamination.
-
Rationale: Transition metals can catalyze the reduction of nitro groups. Using high-purity reagents minimizes the risk of this unwanted side reaction.
-
-
Modified Workup:
-
Action: If reduction is a persistent issue, consider a milder workup procedure. Avoid strongly acidic or basic conditions during extraction if possible.
-
Rationale: Some reduction byproducts may be more stable under neutral pH conditions.
-
Problem 3: My product seems to decompose during workup and column chromatography. How can I improve its stability?
Product instability during purification is a frustrating issue that can significantly lower your final yield.
Causality: The product of your SNAr reaction may still be sensitive to heat, light, or silica gel (which is acidic).
Solutions:
-
Neutralize Silica Gel:
-
Action: Before performing column chromatography, wash your silica gel with a solution of 1-2% triethylamine in your eluent system, then flush with the eluent alone.
-
Rationale: The acidic nature of silica gel can cause degradation of sensitive compounds. Neutralizing it with a non-nucleophilic base can prevent on-column decomposition.
-
-
Minimize Light Exposure:
-
Avoid Excessive Heat:
-
Action: When removing solvent on a rotary evaporator, use a lower bath temperature and higher vacuum.
-
Rationale: Thermal decomposition is a common issue. Minimizing heat exposure during the workup is crucial for preserving your product.
-
Problem 4: The this compound in my stock bottle has darkened over time. Is it still usable?
The darkening of the solid reagent indicates some level of degradation.
Causality: Like many nitroaromatics, this compound can be sensitive to light, air, and moisture over long periods.
Solutions:
-
Proper Storage:
-
Purity Check:
-
Action: Before use, check the purity of the stored reagent by TLC or melting point. The melting point of pure this compound is in the range of 53-57 °C.[13][14]
-
Rationale: If the melting point is significantly depressed or the TLC shows multiple spots, the reagent may need to be recrystallized from a suitable solvent like ethanol before use.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the ideal solvent choices for reactions involving this compound?
-
Q2: How does temperature control impact reaction success?
-
A2: Temperature is a critical parameter. While heating can increase the reaction rate, it disproportionately accelerates decomposition pathways. It is often best to start reactions at a lower temperature (0 °C or room temperature) and only gently heat if the reaction is proceeding too slowly.
-
-
Q3: Are there specific catalysts or reagents to avoid?
-
A3: Avoid strong reducing agents unless the intention is to reduce the nitro group. Be cautious with strong bases like sodium hydride, as they can promote side reactions. Also, be mindful of potential metal contaminants in your reagents, which can catalyze nitro group reduction.
-
-
Q4: Can I use photochemistry with this molecule?
Section 4: Recommended Protocols
Protocol 4.1: General Protocol for SNAr with an Amine Nucleophile
This protocol provides a robust starting point for the reaction of this compound with a primary or secondary amine.
Reagents:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon inlet
-
Temperature-controlled bath (e.g., ice-water bath)
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and finely powdered K₂CO₃.
-
Add anhydrous DMF via syringe and stir the resulting suspension.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add the amine nucleophile dropwise to the cooled suspension over 5-10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-12 hours), pour the reaction mixture into cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (consider neutralizing the silica with 1% TEA in the eluent if the product is sensitive).
Protocol 4.2: Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues during reactions with this compound.
Caption: A troubleshooting workflow for reactions involving this compound.
Section 5: Summary of Recommended Conditions
| Nucleophile Class | Recommended Base | Solvent | Starting Temp. | Notes |
| Primary/Secondary Amines | K₂CO₃, DIPEA | DMF, DMSO | 0 °C to RT | Monitor for exotherm. |
| Thiols | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 0 °C to RT | Degas solvent to prevent nitro reduction. |
| Alcohols/Phenols | K₂CO₃, NaH (use with caution) | DMF, THF | RT to 50 °C | Anhydrous conditions are critical with NaH. |
References
- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational control in the population of the triplet state and photoreactivity of nitronaphthalene derivatives. | Semantic Scholar [semanticscholar.org]
- 5. Toward the Understanding of the Photophysics and Photochemistry of 1-Nitronaphthalene under Solar Radiation: The First Theoretical Evidence of a Photodegradation Intramolecular Rearrangement Mechanism Involving the Triplet States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Page loading... [guidechem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 1-Nitronaphthalene - Wikipedia [en.wikipedia.org]
- 15. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Fluoro-4-nitronaphthalene and 1-Fluoro-2-nitronaphthalene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceuticals and functional materials, fluoronitronaphthalene scaffolds are pivotal intermediates. Their utility is largely dictated by their reactivity in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone for forging new carbon-heteroatom and carbon-carbon bonds. This guide offers an in-depth, objective comparison of the reactivity of two key isomers: 1-fluoro-4-nitronaphthalene and 1-fluoro-2-nitronaphthalene. While direct, side-by-side kinetic data for these specific isomers is sparse in the published literature, a robust comparative analysis can be constructed from the foundational principles of physical organic chemistry and extensive data on analogous systems. This guide will dissect the mechanistic nuances that govern their reactivity, providing a predictive framework for researchers to make informed decisions in synthetic design.
The Decisive Role of the Nitro Group in SNAr Reactivity
Nucleophilic aromatic substitution on the naphthalene ring, much like on a benzene ring, is facilitated by the presence of strong electron-withdrawing groups. These groups activate the ring towards attack by a nucleophile and stabilize the negatively charged intermediate, known as a Meisenheimer complex.[1] The position of the electron-withdrawing group relative to the leaving group (in this case, the fluorine atom) is paramount in determining the reaction rate.
The SNAr reaction generally proceeds through a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. The second, faster step involves the elimination of the leaving group to restore the aromaticity of the ring.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
The stability of the Meisenheimer complex is the critical factor governing the reaction rate. The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction. This stability is directly influenced by the ability of the electron-withdrawing groups to delocalize the negative charge.
A Tale of Two Isomers: Electronic Effects and Intermediate Stability
The key to understanding the differential reactivity of this compound and 1-fluoro-2-nitronaphthalene lies in analyzing the resonance structures of their respective Meisenheimer intermediates.
This compound: The More Reactive Isomer
In this compound, the nitro group is in the para position relative to the fluorine atom. When a nucleophile attacks the C1 carbon, the resulting negative charge can be effectively delocalized onto the nitro group through resonance. This is a powerful stabilizing interaction.
Caption: Stabilization of the Meisenheimer intermediate in this compound.
As depicted in the resonance structures, the negative charge can be placed directly on one of the oxygen atoms of the nitro group. This is a highly favorable arrangement that significantly stabilizes the Meisenheimer complex.
1-Fluoro-2-nitronaphthalene: The Less Reactive Isomer
In 1-fluoro-2-nitronaphthalene, the nitro group is in the ortho position to the fluorine atom. While the ortho position also allows for resonance stabilization of the Meisenheimer intermediate, the delocalization is generally considered to be less effective compared to the para position due to potential steric hindrance and the shorter distance between the bulky nitro group and the reaction center, which can influence the geometry of the intermediate.
Caption: Stabilization of the Meisenheimer intermediate in 1-fluoro-2-nitronaphthalene.
While the negative charge is delocalized onto the nitro group, the overall stability of the Meisenheimer complex for the 1,2-isomer is predicted to be lower than that of the 1,4-isomer. This leads to a higher activation energy and a slower reaction rate.
Quantitative Comparison and Predictive Analysis
| Feature | This compound | 1-Fluoro-2-nitronaphthalene |
| Position of Nitro Group | para to Fluorine | ortho to Fluorine |
| Resonance Stabilization | Excellent | Good |
| Meisenheimer Stability | Higher | Lower |
| Predicted Reactivity | Higher | Lower |
This prediction is consistent with extensive studies on other aromatic systems, where para-nitro-substituted substrates consistently exhibit higher reactivity in SNAr reactions compared to their ortho-substituted counterparts.
Experimental Protocol: A Representative SNAr Reaction
The following is a representative protocol for the SNAr reaction of the more reactive isomer, this compound, with a common nucleophile, piperidine. This protocol is based on established procedures for similar reactions.
References
A Comparative Guide to the Structural Validation of 1-Fluoro-4-nitronaphthalene Derivatives
This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of 1-Fluoro-4-nitronaphthalene derivatives. As crucial scaffolds in medicinal chemistry and materials science, the unambiguous determination of their molecular structure is a prerequisite for advancing research, ensuring reproducibility, and meeting regulatory standards. This document moves beyond mere protocols to explain the causal-driven strategy behind selecting and integrating these techniques for robust, self-validating structural elucidation.
The Strategic Importance of Orthogonal Validation
The structural confirmation of a novel this compound derivative is not a linear process but an iterative cycle of generating and testing hypotheses. No single technique provides a complete picture. Therefore, we employ an orthogonal approach, where each method interrogates different physical properties of the molecule. This strategy ensures that the final structural assignment is supported by multiple, independent lines of evidence, providing the highest degree of confidence.
The logical workflow begins with techniques that confirm molecular composition and connectivity (NMR and MS) and culminates with the definitive determination of the three-dimensional architecture (X-ray Crystallography), should it be required.
Caption: High-level workflow for the structural validation of a new chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Its power lies in its ability to map the precise electronic environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F) and their spatial relationships, providing a detailed blueprint of molecular connectivity in the solution state.
Expertise & Causality: We start with NMR because it directly probes the covalent framework of the molecule. The chemical shifts, signal integrations, and coupling patterns are exquisitely sensitive to the substitution pattern on the naphthalene core, allowing for unambiguous assignment of isomers.
Key NMR Experiments and Their Purpose
-
¹H NMR: Provides the initial overview of the proton environment. For a typical this compound derivative, the aromatic region (7.0-8.5 ppm) will show a complex set of signals. The electron-withdrawing nitro group and the electronegative fluorine atom will significantly influence the chemical shifts of adjacent protons.
-
¹³C NMR: Reveals the carbon skeleton. Key diagnostic signals include the carbon directly bonded to fluorine, which exhibits a large ¹JCF coupling constant, and the carbon bonded to the nitro group. The total number of signals confirms the molecule's symmetry.
-
¹⁹F NMR: This is a highly sensitive and decisive experiment for fluorinated compounds.[1] It provides a single, sharp signal (in the absence of other fluorine atoms) whose chemical shift is highly indicative of the electronic environment, serving as a powerful confirmation of fluorine's presence and position.[2]
-
2D NMR (COSY, HSQC, HMBC): When 1D spectra are crowded or ambiguous, 2D techniques are essential.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire molecular structure, especially for identifying quaternary carbons.[3]
-
Data Summary: Expected NMR Characteristics
| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |
| ¹H | 7.0 - 8.5 (Aromatic) | Proton count, electronic environment, proton-proton coupling. |
| ¹³C | 110 - 165 (Aromatic) | Carbon skeleton, presence of C-F and C-NO₂ bonds via chemical shift and coupling.[4] |
| ¹⁹F | -100 to -130 (vs. CFCl₃) | Unambiguous confirmation of fluorine, high sensitivity to electronic changes.[1] |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; the compound must be fully soluble.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
If necessary, acquire 2D spectra (COSY, HSQC, HMBC) to resolve ambiguities.
-
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Mass Spectrometry (MS): The Molecular Fingerprint
Mass spectrometry provides two pieces of irrefutable information: the precise molecular weight of the compound and a characteristic fragmentation pattern that serves as a molecular fingerprint.
Expertise & Causality: We use high-resolution mass spectrometry (HRMS) to determine the elemental composition. An accurate mass measurement (to within 5 ppm) can distinguish between molecular formulas that have the same nominal mass, providing strong evidence for the proposed structure. The fragmentation pattern, in turn, validates the presence of key structural motifs like the nitro group and the naphthalene core.
Ionization Techniques: A Comparative Choice
-
Electron Ionization (EI): A "hard" ionization technique that imparts high energy, leading to extensive and reproducible fragmentation. It is ideal for identifying the core structure through its fragmentation library.[5]
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is the method of choice for confirming the molecular weight of more complex or less volatile derivatives.
Fragmentation Analysis: Decoding the Pattern
The mass spectra of nitronaphthalenes are characterized by specific fragmentation pathways.[6][7] Understanding these pathways is key to confirming the structure.
Caption: Characteristic fragmentation pathway for a nitronaphthalene derivative in EI-MS.
Major fragmentation pathways for nitronaphthalene derivatives include the loss of the NO₂ group, followed by the loss of NO and/or CO.[6] The presence of these specific neutral losses provides strong evidence for the nitroaromatic structure.
Data Summary: Expected Mass Spectrometry Data
| Analysis Type | Expected m/z for C₁₀H₆FNO₂ | Information Provided |
| HRMS (ESI) | 192.0455 ([M+H]⁺) | Unambiguous elemental composition. |
| MS/MS (EI) | 191 (M⁺˙), 145 ([M-NO₂]⁺), 161 ([M-NO]⁺) | Structural fingerprint, confirmation of nitro group.[7] |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Chromatography: Inject the sample onto a liquid chromatography system equipped with a C18 column to separate the analyte from any impurities.
-
Mass Spectrometry:
-
Interface the LC system with an ESI-equipped high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in positive ion mode over a relevant mass range (e.g., m/z 50-500).
-
Perform MS/MS fragmentation on the parent ion to observe the characteristic losses.
-
-
Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass for the proposed formula. Analyze the fragmentation pattern to identify characteristic neutral losses.
Single-Crystal X-ray Crystallography: The Unquestionable Proof
When absolute proof of structure, including stereochemistry and solid-state conformation, is required, single-crystal X-ray crystallography is the definitive technique.[8] It provides a three-dimensional model of the molecule with angstrom-level precision.
Expertise & Causality: While NMR and MS establish connectivity, they do not define the absolute arrangement of atoms in space. X-ray crystallography is the only technique that directly visualizes the molecule, resolving any ambiguities in isomerism or stereochemistry and revealing intermolecular interactions in the crystal lattice.[9][10]
The Rate-Limiting Step: The primary challenge in X-ray crystallography is growing a high-quality, single crystal suitable for diffraction. This can often be more of an art than a science, requiring screening of various solvents and crystallization conditions.[8]
Data Summary: Key Crystallographic Parameters
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating crystal lattice.[11] |
| Space Group | The symmetry elements present within the crystal.[12] |
| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom. |
| Bond Lengths & Angles | Definitive confirmation of the covalent structure. |
| Torsion Angles | Defines the conformation of the molecule in the solid state. |
Experimental Workflow: From Crystal to Structure
-
Crystallization: Grow single crystals of the derivative, typically by slow evaporation of a saturated solution, vapor diffusion, or solvent layering.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density, and the model is refined to achieve the best fit with the experimental data.
Comparative Analysis of Validation Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information | Atomic connectivity, electronic environment, 3D structure in solution. | Molecular weight, elemental formula, structural motifs via fragmentation. | Absolute 3D structure, bond lengths/angles, stereochemistry, packing. |
| Sample State | Solution | Gas phase (ions) | Solid (single crystal) |
| Sample Amount | 1-20 mg | 1 ng - 1 µg | Single crystal (~50-200 µm) |
| Destructive? | No | Yes | No (crystal is preserved) |
| Primary Role | Primary structure & isomer determination. | Molecular formula confirmation & fingerprinting. | Definitive proof of structure & stereochemistry. |
Conclusion: An Integrated and Self-Validating Approach
The structural validation of this compound derivatives relies on the synergistic application of NMR, MS, and X-ray crystallography. NMR provides the fundamental connectivity map, HRMS confirms the elemental composition with high certainty, and the fragmentation pattern validates key functional groups. Finally, X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By integrating these orthogonal techniques, researchers can build a self-validating case for their molecular structure that is robust, reproducible, and scientifically sound.
References
- 1. biophysics.org [biophysics.org]
- 2. spectrabase.com [spectrabase.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-Fluoronaphthalene(321-38-0) 13C NMR spectrum [chemicalbook.com]
- 5. Naphthalene, 1-nitro- [webbook.nist.gov]
- 6. Mass spectral fragmentation processes in nitronaphthalenes. A study using tandem mass spectrometry and collision-induced dissociation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. journals.iucr.org [journals.iucr.org]
A Senior Application Scientist’s Guide to Purity Assessment of 1-Fluoro-4-nitronaphthalene: A Comparative Analysis of Analytical Methodologies
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of scientific rigor and therapeutic efficacy. 1-Fluoro-4-nitronaphthalene, a key building block in the synthesis of various pharmaceuticals and functional materials, is no exception. The presence of even minute impurities can have profound effects on reaction kinetics, yield, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound, offering field-proven insights and detailed experimental protocols to empower you in your analytical endeavors.
The Criticality of Purity in this compound
This compound (C₁₀H₆FNO₂) is a versatile intermediate, but its synthesis can lead to several process-related impurities. These can include positional isomers (like 2-fluoronaphthalene), precursors (such as 1-nitronaphthalene), and byproducts (e.g., 1-aminonaphthalene).[1] The effective separation and quantification of these impurities are paramount. A robust analytical method should not only be able to quantify the main compound but also detect and quantify any impurities that might be present, often at trace levels.
A Comparative Overview of Analytical Techniques
The choice of an analytical method for purity assessment is a critical decision that balances the need for accuracy, precision, sensitivity, and practicality. Here, we compare the three most powerful techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Intrinsic property of nuclei to absorb and re-emit electromagnetic radiation at specific frequencies. |
| Applicability | Excellent for non-volatile and thermally labile compounds.[2] | Ideal for volatile and thermally stable compounds.[3] | Applicable to any soluble compound with NMR-active nuclei. |
| Selectivity | High, especially for positional isomers and closely related compounds. | High, particularly with capillary columns. | Very high, provides structural information for impurity identification. |
| Sensitivity | High, typically in the µg/mL to ng/mL range. | Very high, especially with sensitive detectors like FID or MS, reaching pg levels.[4] | Lower sensitivity compared to chromatographic methods. |
| Quantification | Requires a reference standard for each analyte. | Typically requires a reference standard for each analyte. | Can provide absolute quantification without a specific reference standard for the analyte (using a certified internal standard).[5] |
| Sample Throughput | Moderate, with typical run times of 10-60 minutes.[3] | High, with faster run times, often in minutes.[3] | Moderate, requires longer acquisition times for good signal-to-noise. |
| Cost | Moderate to high, with significant solvent consumption.[3] | Lower operational cost due to minimal solvent usage.[3] | High initial instrument cost, but lower running costs. |
In-Depth Analysis of Methodologies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is often the workhorse for purity analysis in the pharmaceutical industry due to its versatility and high resolving power for a wide range of compounds. For this compound and its potential impurities, which are aromatic and possess varying polarities, RP-HPLC is an excellent choice.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention and separation of the aromatic naphthalene ring system.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium phosphate) and organic solvents (methanol and acetonitrile) is employed. The gradient allows for the elution of impurities with a wide range of polarities, ensuring that both more polar (e.g., 1-aminonaphthalene) and less polar (e.g., naphthalene) impurities are well-resolved from the main peak.
-
Detector: A Photo Diode Array (PDA) detector is ideal as it allows for the monitoring of multiple wavelengths simultaneously. This is crucial for detecting impurities that may have different absorption maxima than this compound. A wavelength of 230 nm is a good starting point for naphthalene derivatives.[1]
Experimental Protocol: Validated RP-HPLC Method
This protocol is adapted from a validated method for the analysis of 1-fluoronaphthalene and its process-related impurities.[1]
Chromatographic Conditions:
-
Column: Symmetry C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.01 M KH₂PO₄ buffer (pH 2.5 ± 0.1):methanol:acetonitrile (35:52:13 v/v/v)
-
Mobile Phase B: Methanol:acetonitrile (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detector: Photo Diode Array (PDA) at 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound and each potential impurity in a suitable diluent (e.g., acetonitrile/water 60:40 v/v) to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a concentration of approximately 500 µg/mL.
Validation Parameters:
-
Linearity: Establish linearity for each impurity over a concentration range (e.g., 0.075-5.000 µg/mL), with a correlation coefficient (r²) of >0.999.[1]
-
Accuracy: Perform recovery studies by spiking the sample with known amounts of impurities at different concentration levels. Mean recoveries should be within 90-110%.[1]
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should be less than 2%.
Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC Purity Assessment of this compound.
Gas Chromatography (GC)
For volatile and thermally stable compounds like this compound, Gas Chromatography offers a high-resolution and often faster alternative to HPLC.[3] A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds due to its robustness and linear response over a wide concentration range.
Causality Behind Experimental Choices:
-
Column: A mid-polarity column, such as one with a 14% cyanopropyl-phenyl stationary phase, is a good choice for separating aromatic isomers.[6]
-
Injector: A split/splitless injector is used to introduce a small, precise volume of the sample onto the column. A high split ratio is often used for purity analysis to avoid column overload.
-
Temperature Program: A temperature gradient is essential for separating compounds with different boiling points. Starting at a lower temperature allows for the separation of more volatile impurities, while ramping up the temperature ensures the elution of the main component and any less volatile impurities in a reasonable time.
-
Detector: FID is a universal detector for hydrocarbons and provides excellent sensitivity and a wide linear range, making it suitable for quantifying both the main peak and trace impurities.
Experimental Protocol: GC-FID Method
This protocol is based on general methods for the analysis of nitroaromatic compounds.[6]
Chromatographic Conditions:
-
Column: Agilent HP-1701 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: 40 °C for 2 min, ramp at 5 °C/min to 70 °C, then ramp at 25 °C/min to 250 °C, hold for 15 min.
-
Injection Volume: 1 µL with a split ratio of 1:250
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound and any available impurity standards in a suitable solvent (e.g., dichloromethane or toluene) at a concentration of approximately 10 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
Workflow for GC-FID Purity Assessment:
Caption: Workflow for GC-FID Purity Assessment of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[5] Instead, a certified internal standard of known purity is used. Both ¹H and ¹⁹F NMR can be utilized for this compound. ¹⁹F qNMR is particularly advantageous due to the wide chemical shift range and the absence of background signals, leading to simpler spectra.
Causality Behind Experimental Choices:
-
Nucleus Selection: ¹⁹F is an excellent choice for this compound as it provides a specific signal for the molecule of interest with high sensitivity and a wide chemical shift range, minimizing the chance of overlapping signals.
-
Internal Standard: A certified internal standard containing fluorine, with a known purity and a simple spectrum that does not overlap with the analyte signals, is chosen. 3,5-Bis(trifluoromethyl)benzoic acid is a suitable candidate.
-
Solvent: A deuterated solvent that dissolves both the sample and the internal standard is used (e.g., DMSO-d₆).
-
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard is crucial to ensure full relaxation of the nuclei between pulses, which is essential for accurate integration.
Experimental Protocol: ¹⁹F qNMR Method
This protocol is based on established principles of qNMR.[7][8]
NMR Parameters (Example on a 400 MHz spectrometer):
-
Nucleus: ¹⁹F
-
Pulse Program: A simple single-pulse experiment.
-
Relaxation Delay (D1): 30 seconds (to be determined experimentally)
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio >250:1 for accurate integration)[7]
-
Temperature: 298 K
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a similar molar amount of a certified ¹⁹F internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) into the same vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
Purity Calculation:
The purity of the analyte is calculated using the following equation:[9]
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral area of the signal
-
N = Number of nuclei giving rise to the signal
-
M = Molar mass
-
m = mass
-
Purity_std = Certified purity of the internal standard
Workflow for qNMR Purity Assessment:
References
- 1. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structural Elucidation of 1-Fluoro-4-nitronaphthalene: A Comparative Analysis of NMR Spectroscopy and Alternative Techniques
For researchers, scientists, and professionals in drug development, the precise structural characterization of synthetic intermediates is a cornerstone of robust and reproducible research. 1-Fluoro-4-nitronaphthalene, a key building block in the synthesis of various pharmacologically active molecules, presents a unique analytical challenge due to the interplay of its electron-withdrawing nitro group and the magnetically active fluorine atom. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, placed in the context of alternative and complementary analytical techniques.
While direct, publicly available, high-resolution NMR spectral data for this compound is limited, this guide will leverage established principles of NMR spectroscopy and data from structurally related analogs, namely 1-fluoronaphthalene and 1-nitronaphthalene, to provide a detailed predictive analysis. This approach underscores the power of foundational scientific principles in interpreting complex analytical data.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy remains the gold standard for the unambiguous determination of molecular structure in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a molecule like this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming its identity and purity.
¹H NMR Analysis: A Window into the Proton Environment
The ¹H NMR spectrum of this compound is predicted to exhibit a complex series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom, which deshield the protons on the naphthalene ring system.
Expected ¹H NMR Spectral Features:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |
| H-2 | ~7.2 - 7.4 | dd | ³J(H2-H3) ≈ 8-9, ⁴J(H2-F1) ≈ 5-6 | Ortho to fluorine, experiencing through-space and through-bond coupling. |
| H-3 | ~8.1 - 8.3 | t | ³J(H3-H2) ≈ 8-9, ³J(H3-H4) ≈ 8-9 | Ortho to the nitro group, significantly deshielded. |
| H-5 | ~8.8 - 9.0 | d | ³J(H5-H6) ≈ 8-9 | Peri to the nitro group, experiencing strong deshielding. |
| H-6 | ~7.7 - 7.9 | t | ³J(H6-H5) ≈ 8-9, ³J(H6-H7) ≈ 7-8 | Part of the unsubstituted ring, influenced by the overall electron-deficient nature of the molecule. |
| H-7 | ~7.6 - 7.8 | t | ³J(H7-H6) ≈ 7-8, ³J(H7-H8) ≈ 8-9 | Similar to H-6. |
| H-8 | ~8.2 - 8.4 | d | ³J(H8-H7) ≈ 8-9 | Peri to the fluorine atom, deshielded. |
Note: These are predicted values based on the analysis of related compounds and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.
The coupling patterns, particularly the doublet of doublets for H-2, are critical for confirming the substitution pattern. The four-bond coupling between the fluorine at position 1 and the proton at position 2 is a key diagnostic feature.
¹³C NMR Analysis: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides a direct map of the carbon framework. In this compound, the presence of the fluorine atom introduces C-F coupling, which can be observed in the proton-decoupled ¹³C spectrum.
Expected ¹³C NMR Spectral Features:
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹JCF, Hz) | Rationale |
| C-1 | ~155 - 160 | d | ~240 - 260 | Directly attached to fluorine, large one-bond C-F coupling. |
| C-2 | ~110 - 115 | d | ~20 - 25 | Ortho to fluorine, smaller two-bond C-F coupling. |
| C-3 | ~125 - 130 | s | - | Meta to fluorine, negligible C-F coupling. |
| C-4 | ~145 - 150 | s | - | Attached to the nitro group, significantly deshielded. |
| C-4a | ~128 - 132 | s | - | Bridgehead carbon. |
| C-5 | ~120 - 125 | s | - | Part of the unsubstituted ring. |
| C-6 | ~128 - 132 | s | - | Part of the unsubstituted ring. |
| C-7 | ~126 - 130 | s | - | Part of the unsubstituted ring. |
| C-8 | ~124 - 128 | d | ~3-5 | Para to fluorine, small four-bond C-F coupling. |
| C-8a | ~130 - 135 | d | ~8-10 | Bridgehead carbon, three-bond C-F coupling. |
Note: These are predicted values. The presence of multiplicities due to C-F coupling is a key diagnostic feature.[1]
The large one-bond coupling constant for C-1 is a definitive indicator of the fluorine's position. The smaller, longer-range couplings provide further structural confirmation.
Experimental Protocol for NMR Analysis
A robust and reproducible NMR analysis is predicated on a well-defined experimental protocol.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is a common choice for routine analysis.[2]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualizing the Molecular Structure and NMR Connectivity
Graphviz diagrams can effectively illustrate the molecular structure and the key through-bond relationships that give rise to the observed NMR couplings.
Caption: Molecular structure of this compound.
Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions.
A Comparative Look at Alternative Analytical Techniques
While NMR is paramount for structural elucidation, a comprehensive characterization often involves a multi-technique approach. The choice of technique depends on the specific analytical question being addressed, such as purity assessment, quantification, or identification of trace impurities.
| Technique | Principle | Application to this compound | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Purity analysis, identification of volatile impurities, and quantification.[3] | High sensitivity and selectivity, excellent for separating isomers. | Requires the analyte to be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase based on their interaction with a stationary phase. | Purity determination, quantification, and analysis of non-volatile impurities.[4][5][6] | Versatile for a wide range of compounds, non-destructive. | Lower resolution for some isomers compared to GC, requires chromophores for UV detection. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Functional group identification (e.g., C-F, NO₂, aromatic C-H). | Fast, non-destructive, and provides a characteristic molecular fingerprint. | Provides limited information on the overall molecular structure and connectivity. |
Workflow for Comprehensive Analysis:
The following workflow illustrates how these techniques can be integrated for a thorough characterization of this compound.
Caption: Integrated analytical workflow for this compound.
Conclusion: A Synergistic Approach to Analytical Certainty
The structural elucidation of this compound is a prime example of the necessity for a multi-faceted analytical approach in modern chemical research. While ¹H and ¹³C NMR spectroscopy provide the most detailed and unambiguous structural information, techniques such as GC-MS, HPLC, and FTIR offer complementary and crucial data regarding purity and functional group identity. As Senior Application Scientists, we advocate for this synergistic approach, where the strengths of each technique are leveraged to build a comprehensive and irrefutable analytical dossier for any given compound. This commitment to analytical rigor is fundamental to the integrity and success of drug discovery and development endeavors.
References
- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0062188) [hmdb.ca]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 1-Fluoro-4-nitronaphthalene in Nucleophilic Aromatic Substitution
This guide provides an in-depth comparison of 1-Fluoro-4-nitronaphthalene (FNPN) with other key reagents used in nucleophilic aromatic substitution (SNAr) reactions. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic principles, comparative reactivity, and practical applications of FNPN, supported by experimental frameworks and data analysis. We will explore the chemical causality behind its performance and provide self-validating protocols to ensure scientific integrity.
Introduction: The Role of Activated Aryl Halides in Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic and medicinal chemistry, providing a robust platform for the modification of aromatic scaffolds.[1] The success of these reactions hinges on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to a leaving group, is critical for activating the ring towards nucleophilic attack.[2][3]
This compound (FNPN) is a versatile reagent that embodies these principles. Its naphthalene core, activated by a para-nitro group, and possessing a highly electronegative fluorine atom as a leaving group, makes it an effective substrate for a variety of SNAr transformations.[4] This guide will compare its efficacy against established reagents like 1-Chloro-4-nitrobenzene, the highly reactive Sanger's Reagent, and the specialized chiral derivatizing agent, Marfey's Reagent.
The Mechanism of Efficacy: A Look at the SNAr Pathway
The efficacy of FNPN is rooted in the stepwise addition-elimination mechanism of the SNAr reaction. The process is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine. This rate-determining step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge. Subsequently, the leaving group (fluoride) is eliminated, and the aromaticity of the ring is restored.[5]
While the two-step model is widely accepted, recent computational and experimental work suggests that some SNAr reactions may proceed through a concerted mechanism, where the bond-forming and bond-breaking steps occur simultaneously.[1][6] For practical purposes, the activating effect of the EWG remains the dominant predictor of reactivity.
Caption: SNAr reaction pathway for this compound.
Comparative Efficacy Analysis
The choice of reagent for an SNAr reaction is a critical experimental decision, balancing reactivity, selectivity, and the specific analytical goal. Here, we compare FNPN to three key alternatives.
Versus 1-Chloro-4-nitrobenzene (CNNB): The Leaving Group Effect
The primary difference between FNPN and CNNB is the halogen leaving group. In SNAr reactions, the bond to the leaving group is broken after the rate-determining nucleophilic attack. Therefore, the leaving group's ability is influenced more by its electronegativity and ability to stabilize the transition state than by its bond strength. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This effect generally makes fluoro-substituted nitroarenes more reactive than their chloro- counterparts.[5]
| Feature | This compound (FNPN) | 1-Chloro-4-nitrobenzene (CNNB) | Rationale |
| Reactivity | Higher | Lower | Fluorine is a better leaving group than chlorine in SNAr due to its higher electronegativity, which activates the ring for nucleophilic attack.[5] |
| Reaction Conditions | Milder (e.g., lower temp, shorter time) | Harsher (e.g., higher temp, longer time) | The higher reactivity of FNPN allows for less forcing conditions to achieve similar conversion rates. |
| Applications | General SNAr, derivatization for analysis | Bulk industrial synthesis where cost is a primary driver.[7] | FNPN is preferred for fine chemical and laboratory synthesis where efficiency is key. |
Versus Sanger's Reagent (1-Fluoro-2,4-dinitrobenzene): The Impact of Activation
Sanger's reagent, or DNFB, was famously used by Frederick Sanger for the N-terminal sequencing of proteins.[8][9] The presence of two nitro groups, both positioned to stabilize the Meisenheimer complex, makes DNFB significantly more reactive than FNPN.
| Feature | This compound (FNPN) | Sanger's Reagent (DNFB) | Rationale |
| Reactivity | Moderate | Very High | Two nitro groups provide superior resonance stabilization of the Meisenheimer complex compared to one.[10] |
| Selectivity | Higher | Lower | The extreme reactivity of DNFB can lead to side reactions with other nucleophilic residues (e.g., Lys, Cys, His) in complex biomolecules.[8] |
| Applications | Controlled derivatization, synthesis of specific naphthalene derivatives. | N-terminal protein sequencing, derivatization of primary and secondary amines.[11][12] | FNPN offers a more controlled reactivity profile, which can be advantageous when targeting specific sites in a multifunctional molecule. |
| Detection | UV/Fluorescence (Naphthalene core) | Colorimetric (Yellow DNP-adduct) | The dinitrophenyl (DNP) adduct formed from Sanger's reagent is intensely colored, facilitating easy detection.[11] |
Versus Marfey's Reagent: Introducing Chirality
Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a chiral derivatizing agent (CDA) built upon a DNFB core.[13][14] It is used to determine the enantiomeric composition of amino acids and other chiral amines. By reacting a racemic mixture with the enantiopure Marfey's reagent, a mixture of diastereomers is formed, which can then be separated and quantified using standard reverse-phase HPLC.[15][16][17]
While FNPN is not a chiral reagent itself, this comparison highlights a key application area for activated aryl fluorides. The principles that make DNFB a good core for Marfey's reagent—high reactivity and a strong chromophore—are shared by FNPN, suggesting its potential use in developing novel, naphthalene-based derivatizing agents.[18][19] The larger, more hydrophobic naphthalene system could offer unique chromatographic properties.
Experimental Protocols & Workflows
To provide a practical context, we outline a general protocol for the derivatization of a primary amine, which can be adapted for FNPN and Sanger's reagent, followed by HPLC analysis.
General Workflow
Caption: A standardized workflow for amine derivatization and HPLC analysis.
Protocol 1: Derivatization with this compound (FNPN)
-
Objective: To derivatize a model primary amine (e.g., glycine) for HPLC analysis.
-
Materials:
-
This compound (FNPN)
-
Glycine
-
Sodium Bicarbonate (0.1 M, pH ~8.5)
-
Acetonitrile (ACN), HPLC grade
-
Hydrochloric Acid (1 M)
-
-
Procedure:
-
Prepare a 10 mM solution of glycine in 0.1 M sodium bicarbonate buffer.
-
Prepare a 20 mM solution of FNPN in acetonitrile.
-
In a microcentrifuge tube, combine 100 µL of the glycine solution with 100 µL of the FNPN solution. The excess reagent drives the reaction to completion.
-
Vortex the mixture gently and incubate at 60°C for 45 minutes.
-
After incubation, cool the reaction to room temperature.
-
Quench the reaction by adding 50 µL of 1 M HCl to neutralize the excess bicarbonate and stop the reaction.
-
Centrifuge the sample to pellet any precipitate.
-
The supernatant is ready for direct injection onto a C18 RP-HPLC column or can be stored at 4°C.
-
Protocol 2: Comparative Derivatization with Sanger's Reagent (DNFB)
-
Objective: To derivatize glycine using a more reactive agent for comparison.
-
Procedure:
-
Follow steps 1 and 2 from Protocol 1, but use DNFB instead of FNPN.
-
In a microcentrifuge tube, combine 100 µL of the glycine solution with 100 µL of the DNFB solution.
-
Vortex the mixture and incubate at 40°C for 30 minutes. Note the milder conditions due to the higher reactivity of DNFB.[9]
-
Proceed with steps 5-8 from Protocol 1. The resulting solution will be yellow.
-
Data Interpretation
Upon analysis by RP-HPLC with UV detection (e.g., at 340 nm for DNP adducts or a suitable wavelength for the FNPN adduct), the derivatized amino acid will appear as a distinct, retained peak. The efficacy of the derivatization can be assessed by the peak area, which corresponds to the yield of the product.
Expected Observations:
-
Reactivity: The reaction with DNFB (Sanger's Reagent) is expected to reach completion faster and under milder conditions than the reaction with FNPN.
-
Chromatography: The naphthalene-derivatized product from FNPN will be more hydrophobic than the dinitrophenyl-derivatized product from DNFB, likely resulting in a longer retention time on a C18 column under identical elution conditions. This property can be exploited for better separation from polar interfering species.
-
Selectivity: When applying these reagents to a complex mixture like a protein hydrolysate, DNFB's higher reactivity may lead to more side-product peaks compared to the more controlled reaction with FNPN.
Conclusion
This compound is a highly effective and versatile reagent for nucleophilic aromatic substitution. Its reactivity profile offers a balanced alternative to both less reactive chloro-analogs and hyper-reactive dinitro-analogs.
-
Choose this compound when:
-
A higher reactivity than chloro-substituted aromatics is required.
-
Greater selectivity is needed than that offered by highly activated reagents like Sanger's reagent.
-
The unique hydrophobic and spectral properties of the naphthalene core are advantageous for chromatographic separation or detection.
-
By understanding the mechanistic principles and carefully considering the experimental goals, researchers can leverage this compound as a powerful tool in synthetic chemistry, protein modification, and the development of novel analytical reagents.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. 1-chloro-4-nitrobenzene: Carcinogenic Potency Database [files.toxplanet.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. quora.com [quora.com]
- 11. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]
- 12. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 13. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 16. Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. akjournals.com [akjournals.com]
A Comparative Guide to Cross-Reactivity Studies of 1-Fluoro-4-nitronaphthalene
For researchers, scientists, and drug development professionals engaged in peptide and protein analysis, the precise characterization of amino acids is a foundational requirement. Derivatization agents are crucial tools in this endeavor, enhancing the detectability and chromatographic separation of these vital biomolecules. Among these reagents, 1-Fluoro-4-nitronaphthalene stands out for its utility in N-terminal amino acid sequencing and chiral amino acid analysis. However, a thorough understanding of its reactivity profile, particularly its potential for cross-reactivity with various amino acid side chains, is paramount for ensuring data accuracy and avoiding misinterpretation.
This guide provides an in-depth, objective comparison of this compound with other commonly used derivatizing agents. We will delve into the underlying chemical principles, present supporting experimental data, and offer detailed protocols for conducting comprehensive cross-reactivity studies. Our aim is to equip you with the technical knowledge and practical insights necessary to make informed decisions when selecting and applying derivatization reagents in your research.
The Chemistry of Derivatization: A Focus on this compound
This compound belongs to the family of arylsulfonyl halides and functions through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group makes the naphthalene ring electron-deficient, facilitating the attack by nucleophiles, primarily the α-amino group of the N-terminal amino acid of a polypeptide. This reaction results in the displacement of the fluoride ion and the formation of a stable, UV-active N-aryl derivative.
This principle is famously employed in Sanger's reagent (1-Fluoro-2,4-dinitrobenzene), a close structural and functional analog of this compound. The resulting dinitrophenyl (DNP) derivatives are stable to acid hydrolysis, allowing for the identification of the N-terminal amino acid after cleavage of the peptide bonds.[1][2] A key application of a chiral derivative of a related compound is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which is widely used for the chiral separation of amino acids by creating diastereomers that can be resolved by reverse-phase HPLC.[3]
dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
FNN [label="this compound", fillcolor="#FBBC05"]; AminoAcid [label="N-Terminal Amino Acid\n(Primary Amine)", fillcolor="#34A853"]; Peptide [label="Peptide Chain"]; Derivative [label="Stable N-Aryl Derivative\n(UV-Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HF [label="HF"];
FNN -- Derivative [label="Nucleophilic Attack"]; AminoAcid -- Derivative; Peptide -- AminoAcid; Derivative -- HF [label="Displacement"]; } caption: "Mechanism of this compound Derivatization."
The Critical Question of Cross-Reactivity
While the primary target of this compound is the N-terminal α-amino group, its electrophilic nature raises the possibility of reactions with other nucleophilic amino acid side chains. This "cross-reactivity" can lead to side products, incomplete derivatization of the intended target, and potentially erroneous quantitative results. Understanding the extent of this cross-reactivity is therefore not an academic exercise but a practical necessity for robust analytical method development.
The most common sites for potential cross-reactivity in proteins and peptides include:
-
ε-Amino group of Lysine: As a primary amine, this group is highly susceptible to reaction with this compound.[4]
-
Sulfhydryl group of Cysteine: The thiol group is a potent nucleophile and can react with similar reagents.[1]
-
Imidazolyl group of Histidine: The nitrogen atoms in the imidazole ring can act as nucleophiles.
-
Phenolic hydroxyl group of Tyrosine: While a weaker nucleophile than amines or thiols, under certain conditions, the hydroxyl group of tyrosine can be reactive.
-
Hydroxyl groups of Serine and Threonine: These are generally less reactive but can participate in side reactions under harsh conditions.
A Comparative Analysis of Derivatizing Agents
The selection of a derivatizing agent depends on several factors, including the analytical technique (e.g., HPLC-UV, HPLC-Fluorescence, GC-MS), the specific amino acids of interest, and the required sensitivity. Here, we compare this compound (and by extension, Sanger's reagent) with other popular choices.
| Reagent | Target Group(s) | Detection Method | Advantages | Disadvantages |
| This compound / Sanger's Reagent | Primary and secondary amines, thiols | UV/Vis | Robust, stable derivatives, well-established for N-terminal analysis. | Lower sensitivity compared to fluorescent tags, potential for side reactions.[5] |
| Dansyl Chloride | Primary and secondary amines | Fluorescence, UV | High sensitivity, stable derivatives.[2][6] | Can form multiple derivatives with some amino acids, reagent itself is fluorescent.[6] |
| Phenylisothiocyanate (PITC) | Primary and secondary amines | UV | Forms stable derivatives, widely used in Edman degradation for protein sequencing.[7][8] | Less sensitive than fluorescent reagents, requires specific reaction conditions.[9] |
| o-Phthalaldehyde (OPA) | Primary amines (in the presence of a thiol) | Fluorescence | High sensitivity, rapid reaction, reagent is not fluorescent.[5][10] | Derivatives can be unstable, does not react with secondary amines like proline.[10][11] |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescence | High sensitivity, stable derivatives, reacts with both primary and secondary amines.[4][11][12] | Reagent can hydrolyze, leading to interfering byproducts.[4] |
Experimental Design for Cross-Reactivity Assessment
A systematic evaluation of a derivatizing agent's cross-reactivity is a self-validating process that builds confidence in the analytical results. The following is a detailed protocol for assessing the cross-reactivity of this compound.
Materials
-
This compound
-
Individual amino acid standards (including L-Lysine, L-Cysteine, L-Histidine, L-Tyrosine, L-Serine, L-Threonine, and a primary amine standard like L-Alanine)
-
Derivatization buffer (e.g., sodium bicarbonate buffer, pH 8.5)
-
Quenching solution (e.g., hydrochloric acid)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
Experimental Workflow
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of each amino acid standard at a concentration of 1 mg/mL in 0.1 M HCl.
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 10 mg/mL.
-
-
Derivatization Reaction:
-
In a series of microcentrifuge tubes, add a defined amount of each amino acid stock solution.
-
Add the derivatization buffer to each tube to achieve the desired pH.
-
Add a molar excess of the this compound solution to initiate the reaction. A typical starting point is a 2-5 fold molar excess.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 60 minutes). These conditions should mimic your intended analytical method.
-
Include a negative control for each amino acid (amino acid and buffer, no derivatizing agent) and a reagent blank (buffer and derivatizing agent, no amino acid).
-
-
Reaction Quenching:
-
After the incubation period, stop the reaction by adding a small volume of the quenching solution (e.g., 2 M HCl) to lower the pH.
-
-
HPLC Analysis:
-
Dilute the quenched reaction mixtures with the mobile phase starting conditions.
-
Inject a standard volume of each sample onto the HPLC system.
-
Use a gradient elution program with a mobile phase consisting of an aqueous buffer with TFA and an organic modifier like acetonitrile.
-
Monitor the elution profile at a wavelength where the derivatized products have strong absorbance (typically in the range of 340-360 nm for DNP derivatives).
-
-
Data Analysis and Interpretation:
-
Primary Reaction: In the chromatogram of the primary amine standard (e.g., Alanine), identify the peak corresponding to the derivatized product. Calculate the reaction yield by comparing the peak area to that of a fully derivatized standard (if available) or by monitoring the disappearance of the starting material.
-
Cross-Reactivity Assessment: In the chromatograms of the other amino acid standards (Lysine, Cysteine, etc.), look for the appearance of new peaks that are not present in the negative controls.
-
Quantify Cross-Reactivity: If new peaks are observed, quantify the extent of the side reaction by comparing the peak area of the side product to the peak area of the primary derivatized product. This can be expressed as a percentage of the total derivatized species.
-
Impact on Primary Derivatization: For amino acids with reactive side chains, assess whether the side reaction has significantly reduced the yield of the primary N-terminal derivatization.
-
Trustworthiness and Self-Validation
The described experimental protocol is designed as a self-validating system. The inclusion of individual amino acid standards allows for the unambiguous identification of primary and side-reaction products. The negative controls and reagent blanks are essential for distinguishing true reaction products from artifacts and impurities. By systematically varying reaction conditions (e.g., temperature, time, pH, reagent excess), the robustness of the derivatization method can be thoroughly evaluated, leading to a trustworthy and reliable analytical procedure.
Conclusion: Making an Informed Choice
This compound is a valuable reagent for amino acid analysis, particularly for N-terminal sequencing. Its reactivity is well-understood, and its derivatives are stable. However, like all derivatizing agents, it is not without its limitations, most notably the potential for cross-reactivity with nucleophilic amino acid side chains.
This guide has provided a framework for understanding and experimentally assessing this cross-reactivity. By conducting the described comparative studies, researchers can:
-
Objectively evaluate the suitability of this compound for their specific application.
-
Optimize reaction conditions to minimize side reactions and maximize the yield of the desired derivative.
-
Select the most appropriate alternative reagent when the cross-reactivity of this compound is found to be problematic.
Ultimately, a thorough understanding of the chemical principles and a rigorous experimental approach are the cornerstones of accurate and reliable bioanalytical data.
References
- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 4. ikm.org.my [ikm.org.my]
- 5. interchim.fr [interchim.fr]
- 6. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 7. axionlabs.com [axionlabs.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jascoinc.com [jascoinc.com]
- 12. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)
An In-Depth Guide to the Applications of 1-Fluoro-4-nitronaphthalene: A Comparative Analysis for Synthetic Chemists
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to achieving desired molecular architectures with efficiency and precision. For researchers engaged in the synthesis of complex aromatic systems, particularly in the pharmaceutical, agrochemical, and materials science sectors, this compound (CAS: 341-92-4) emerges as a highly valuable and versatile chemical intermediate.[1] Its unique electronic properties, conferred by the presence of a fluorine atom and a nitro group on the naphthalene core, render it an exceptionally reactive substrate for a variety of chemical transformations.
This guide provides a comprehensive review of the applications of this compound, offering a comparative analysis against alternative reagents and methodologies. We will delve into the causality behind its enhanced reactivity, present detailed experimental protocols, and furnish quantitative data to support the discussion, empowering researchers to make informed decisions in their synthetic endeavors.
The primary utility of this compound is rooted in its high susceptibility to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of its molecular structure. The nitro group (—NO₂) at the C4 position is a potent electron-withdrawing group. Its presence significantly depletes the electron density of the naphthalene ring system, particularly at the ortho (C3) and para (C1) positions, making the ring "electron-deficient" and thus highly susceptible to attack by nucleophiles.[2]
The substitution reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the leaving group (the fluorine atom at C1), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group. This stabilization of the intermediate is the key factor that lowers the activation energy of the reaction. The subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.
Comparative Analysis: Why Fluorine is the Superior Leaving Group in SNAr
A common point of discussion in SNAr reactions is the nature of the leaving group. Contrary to SN1 and SN2 reactions where iodide and bromide are excellent leaving groups, in SNAr, the reactivity order is often F > Cl > Br > I.[3] This is because the first step, the nucleophilic attack to form the Meisenheimer complex, is typically the rate-determining step. The bond to the leaving group is not broken in this step. Instead, the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This inductive effect stabilizes the forming negative charge in the transition state leading to the Meisenheimer complex, accelerating the reaction.
| Leaving Group (X in 1-X-4-nitronaphthalene) | Relative Reactivity in SNAr | Rationale |
| Fluorine (F) | Highest | Highly electronegative, strongly activates the ring for nucleophilic attack (rate-determining step).[3] |
| Chlorine (Cl) | Intermediate | Less electronegative than fluorine, resulting in a slower rate of nucleophilic attack. |
| Bromine (Br) | Low | Weaker inductive activation compared to F and Cl. |
| Nitro Group (NO₂) | Can act as a leaving group | In some cases, especially with highly activated systems, the nitro group itself can be displaced.[4] |
Key Synthetic Applications and Experimental Protocols
The robust reactivity of this compound makes it a cornerstone for synthesizing a wide array of substituted naphthalenes.
A. Synthesis of Ethers, Amines, and Thioethers
The fluorine atom can be readily displaced by a variety of oxygen, nitrogen, and sulfur nucleophiles. This provides direct access to 4-nitro-1-naphthyl ethers, amines, and thioethers, which are common substructures in pharmaceuticals and dyes.
Example Application: Synthesis of precursors for biologically active molecules. The resulting N-aryl and O-aryl naphthalenes are scaffolds for further elaboration.[5][6]
B. A Gateway to 4-Fluoro-1-naphthylamine: A Versatile Intermediate
One of the most powerful transformations of this compound is the selective reduction of the nitro group to a primary amine, yielding 4-Fluoro-1-naphthylamine. This amine is a crucial building block, as the amino group can be easily transformed into many other functionalities via diazotization reactions (e.g., Sandmeyer reaction) or used in coupling chemistries.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Fluoro-4-nitronaphthalene
This document provides essential, immediate safety and logistical information for the proper management and disposal of 1-Fluoro-4-nitronaphthalene. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of chemical compounds to their safe and environmentally conscious disposal. This guide is structured to provide a deep, procedural understanding grounded in scientific principles and regulatory compliance.
Core Principle: Managing an Inherent Hazard
This compound is a halogenated nitroaromatic compound. Due to its chemical structure—a naphthalene core substituted with both a nitro group (-NO₂) and a fluorine atom (-F)—it must be unequivocally classified and handled as hazardous waste. The nitro group contributes to its toxicity and reactivity, while the stable aromatic structure makes it persistent.[1] The presence of fluorine means that thermal decomposition can generate hazardous byproducts like hydrogen fluoride.[2] Under no circumstances should this chemical or materials contaminated with it be disposed of via standard laboratory drains or general solid waste.[3][4]
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the specific risks associated with this compound is fundamental to appreciating the necessity of stringent disposal protocols. Its hazard profile dictates the need for specific personal protective equipment (PPE), segregation, and ultimate destruction methods.
The compound is classified as acutely toxic and an irritant.[5] Absorption can lead to the formation of methemoglobin, impairing oxygen transport in the blood, with symptoms that may be delayed. Furthermore, many nitroaromatic compounds are listed as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their toxicity, mutagenicity, and recalcitrance in the environment.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[5] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[5] |
| Flammable Solid | H228 | Warning | Flammable solid. |
| Aquatic Hazard (Chronic) | H411 | Warning | Toxic to aquatic life with long lasting effects. |
Source: Compiled from multiple Safety Data Sheets (SDS).[5]
Regulatory Framework
Disposal of this compound is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound (HOC), it falls under specific waste codes and land disposal restrictions.[6][7] It is the legal responsibility of the waste generator (the laboratory) to ensure that disposal practices are fully compliant with all local, state, and federal regulations.[2][8] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[9]
Step-by-Step On-Site Waste Management Protocol
Proper disposal begins in the laboratory at the point of generation. Adherence to a systematic collection and storage protocol is critical to ensure safety and compliance.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Establish a designated SAA in the laboratory at or near the point where the waste is generated.[8][10]
-
This area must be clearly marked with a "Hazardous Waste" sign and be under the control of laboratory personnel.[10]
-
The SAA must have secondary containment to contain any potential leaks or spills.[10]
Step 2: Use a Compatible Waste Container
-
Collect all this compound waste, including contaminated consumables (e.g., gloves, weighing paper, silica gel), in a dedicated, leak-proof container with a tightly sealing lid.[4][8]
-
The container material must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate.[4]
-
Ensure the container is not filled beyond 90% of its capacity to allow for expansion.[4]
Step 3: Proper Labeling
-
Immediately label the waste container. Do not wait until it is full.[8]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all components and their approximate percentages if it is a mixed waste.
-
The specific hazard characteristics (e.g., "Toxic," "Flammable Solid").
-
The date accumulation started.
-
Step 4: Waste Segregation
-
Crucially, do not mix this compound waste with other waste streams.
-
It must be segregated as a halogenated organic waste.[11]
-
Never mix with strong oxidizing agents, acids, or bases, as this could lead to hazardous reactions.[8][12] Mixing different waste types can complicate the disposal process, increase costs, and create significant safety risks.
Disposal Decision Workflow
The following workflow provides a logical path for managing waste generated from activities involving this compound.
Caption: Decision workflow for segregating this compound waste.
Approved Final Disposal Methodology
While laboratory personnel manage on-site collection, the ultimate disposal will be handled by a licensed hazardous waste management company. The scientifically preferred and most common method for this class of chemical is high-temperature incineration .
-
Mechanism: Incineration at temperatures typically above 850°C in a specialized hazardous waste incinerator ensures the complete destruction of the organic molecule.[3] This process breaks the stable aromatic ring and covalent bonds, converting the compound into simpler, less harmful substances.
-
Causality: The high energy input overcomes the activation energy required to break down the recalcitrant nitroaromatic structure.
-
Self-Validation: The process requires an afterburner and a scrubber system.[3] The afterburner ensures complete combustion of any potentially harmful intermediates, while the scrubber neutralizes acidic gases generated during the process, such as nitrogen oxides (NOx) from the nitro group and hydrogen fluoride (HF) from the fluorine atom. This post-treatment is essential for preventing the release of pollutants into the atmosphere.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[3]
-
Don PPE: At a minimum, wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile). For larger spills, respiratory protection may be necessary.[3]
-
Control Ignition Sources: As the material is a flammable solid, remove all sources of ignition from the area.[3]
-
Containment & Cleanup:
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS department.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. ethz.ch [ethz.ch]
- 5. This compound | C10H6FNO2 | CID 261764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. benchchem.com [benchchem.com]
- 10. nswai.org [nswai.org]
- 11. uakron.edu [uakron.edu]
- 12. fishersci.com [fishersci.com]
Mastering the Unseen Threat: A Guide to Personal Protective Equipment for 1-Fluoro-4-nitronaphthalene
For the dedicated researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis, the safe handling of reactive intermediates is paramount. 1-Fluoro-4-nitronaphthalene, a key building block in various synthetic pathways, presents a significant yet manageable hazard profile. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind specific personal protective equipment (PPE) choices, operational best practices, and disposal protocols. Our commitment is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety and excellence within your laboratory.
Understanding the Adversary: Hazard Profile of this compound
Before we can effectively protect ourselves, we must first understand the nature of the chemical we are handling. This compound is a solid, often a powder, which presents multiple routes of exposure and associated health risks.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Harmful if swallowed): Ingestion can lead to systemic toxic effects.
-
Skin Irritation (Causes skin irritation): Direct contact can cause redness, inflammation, and discomfort.
-
Serious Eye Irritation (Causes serious eye irritation): Contact with the eyes can result in significant damage.
-
Skin Sensitization (May cause an allergic skin reaction): Repeated exposure may lead to an allergic response.
-
Specific Target Organ Toxicity — Single Exposure (May cause respiratory irritation): Inhalation of the dust can irritate the respiratory tract.
The solid, often powdered, nature of this compound increases the risk of aerosolization during handling, making both skin and respiratory protection critical.[2][3]
The Shield: Selecting the Appropriate Personal Protective Equipment
A multi-layered approach to PPE is essential when handling this compound. Each component of your protective ensemble is chosen to counteract a specific hazard presented by this chemical.
Eye and Face Protection: The First Line of Defense
Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These should be the minimum requirement for any procedure involving this compound. They provide a seal around the eyes, protecting against dust particles and potential splashes of solutions containing the chemical.
-
Face Shield: When there is a higher risk of splashes or aerosol generation, such as during transfers of large quantities of the powder or when working with solutions, a face shield should be worn in conjunction with chemical splash goggles. The face shield offers a broader area of protection for the entire face.
Skin and Body Protection: An Impermeable Barrier
Preventing skin contact is crucial to avoid irritation and potential sensitization.
-
Gloves: The choice of glove material is one of the most critical decisions in your PPE selection. While nitrile gloves are common in laboratories, they may not offer sufficient protection against halogenated and aromatic hydrocarbons.[4][5][6] Studies and chemical resistance charts suggest that Butyl rubber or Viton® gloves are more suitable for handling nitrated and halogenated aromatic compounds, offering longer breakthrough times.[7] If these are not available, using a double layer of nitrile gloves can provide a temporary, increased level of protection, but gloves should be changed immediately upon any sign of contamination.[8]
-
Lab Coat: A standard lab coat may not be sufficient. A chemically resistant lab coat or apron is recommended, especially for procedures with a higher risk of spills or contamination.
-
Full Body Protection: For large-scale operations or in the event of a significant spill, a disposable coverall (e.g., Tyvek®) should be worn to prevent contamination of personal clothing.
Respiratory Protection: Guarding the Gateway
As this compound can cause respiratory irritation, and because it is often handled as a powder, respiratory protection is essential, particularly when working outside of a certified chemical fume hood.
-
Respirator Type: A NIOSH-approved respirator is required. The choice between a half-mask and a full-face respirator will depend on the scale of the work and the potential for exposure. A full-face respirator offers the added benefit of eye and face protection.
-
Cartridge/Filter Selection: A combination cartridge is necessary. This should include:
-
Organic Vapor (OV) cartridge: To protect against any vapors that may be present, especially if the compound is heated or used in a solvent.
-
Particulate Filter (P100): This is crucial for protection against the fine dust particles of the solid compound. A P100 filter is at least 99.97% efficient in removing airborne particles.[1]
-
| PPE Component | Specification | Rationale for Use with this compound |
| Eye/Face Protection | Chemical splash goggles (minimum); Face shield worn over goggles for high-risk tasks. | Protects against serious eye irritation from dust and splashes. |
| Hand Protection | Butyl rubber or Viton® gloves. Double-gloving with nitrile as a lesser alternative. | Provides superior resistance to halogenated and nitrated aromatic compounds compared to standard nitrile.[4][5][7] |
| Body Protection | Chemically resistant lab coat or apron. Disposable coveralls for large-scale work. | Prevents skin irritation and sensitization from direct contact and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved half-mask or full-face respirator with Organic Vapor (OV) and P100 particulate filter cartridges. | Protects against respiratory tract irritation from inhalation of aerosolized powder and any potential vapors.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is as crucial as the PPE itself. The following steps provide a framework for safely handling this compound.
Preparation and Donning PPE
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize exposure.[2]
-
Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to avoid unnecessary movement in and out of the containment area.
-
Donning Sequence: Follow the CDC-recommended sequence for donning PPE to ensure complete protection:
-
Gown/Coverall: Put on the lab coat or coverall, ensuring it is securely fastened.
-
Mask/Respirator: Don the respirator and perform a user seal check to ensure a proper fit.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or coverall.[9][10]
-
Handling the Chemical
-
When weighing the solid, do so within the fume hood or in a glove box to prevent the dispersal of powder.[2]
-
Use tools (spatulas, scoops) that will minimize the creation of dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of this compound tightly sealed when not in use.
Doffing and Decontamination
The process of removing PPE is a critical point where self-contamination can occur. Follow a meticulous doffing procedure.
-
Gloves: The most contaminated item should be removed first. Peel one glove off by grasping the outside of the cuff and turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of both gloves in the designated hazardous waste container.[9][10]
-
Gown/Coverall: Remove the gown or coverall by folding it in on itself, keeping the contaminated exterior away from your body. Dispose of it in the appropriate waste stream.
-
Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding touching the front surface.
-
Respirator: Remove the respirator last, after leaving the immediate work area.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Managing the Aftermath
Proper disposal of both the chemical waste and contaminated PPE is essential to protect personnel and the environment.
-
Chemical Waste: All waste containing this compound (e.g., reaction residues, contaminated solvents) should be collected in a clearly labeled, sealed, and compatible hazardous waste container. As a halogenated aromatic compound, it should be segregated from non-halogenated waste streams.
-
Contaminated PPE: All disposable PPE (gloves, coveralls, etc.) that has come into contact with this compound is considered hazardous waste and must be disposed of accordingly. Place it in a designated, sealed hazardous waste bag or container.[11]
-
Decontamination of Reusable Equipment: Glassware and other reusable equipment should be decontaminated. A triple rinse with a suitable solvent, followed by washing with detergent and water, is a common practice. The rinsate should be collected as hazardous waste.[12][13]
Visualizing the Process: PPE Selection and Workflow
To further clarify the decision-making and procedural flow, the following diagrams have been created.
References
- 1. youtube.com [youtube.com]
- 2. safety.duke.edu [safety.duke.edu]
- 3. resources.psi-bfm.com [resources.psi-bfm.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gloves.com [gloves.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. youtube.com [youtube.com]
- 10. cdc.gov [cdc.gov]
- 11. hazmatschool.com [hazmatschool.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
